molecular formula C10H8BrNO B176343 6-Bromo-1-methylquinolin-2(1H)-one CAS No. 16717-25-2

6-Bromo-1-methylquinolin-2(1H)-one

Cat. No.: B176343
CAS No.: 16717-25-2
M. Wt: 238.08 g/mol
InChI Key: XZCNHDAUOLXBPV-UHFFFAOYSA-N
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Description

6-Bromo-1-methylquinolin-2(1H)-one is a high-value chemical intermediate designed to accelerate innovation in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure, featuring a bromine atom at the 6th position and a methyl group on the nitrogen atom, makes it an exceptionally versatile scaffold for constructing diverse biologically active molecules . The quinoline pharmacophore is recognized for its significant role in drug discovery, with derivatives demonstrating a wide spectrum of biological activities . This compound serves as a crucial precursor in the synthesis of complex molecules for pharmaceutical research, contributing to the exploration of structure-activity relationships and the development of candidates with enhanced efficacy and selectivity . Research into quinoline-based compounds has shown substantial promise in several key areas. They are actively investigated for their antimicrobial properties ; novel hybrids incorporating the 2-quinolone structure have demonstrated preliminary bacteriostatic activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, the quinoline scaffold is a fundamental building block in anticancer research . Quinoline derivatives can act through multiple mechanisms, such as inducing apoptosis, disrupting cell migration, and inhibiting angiogenesis, making them a focus for developing new oncology therapeutics . By providing a strategically functionalized quinoline core, this compound enables researchers to efficiently synthesize and optimize new chemical entities for these and other cutting-edge research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCNHDAUOLXBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618367
Record name 6-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16717-25-2
Record name 6-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Bromo-1-methylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to predict its characteristics and potential applications. All predicted data is clearly indicated. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the parent compound, 6-Bromo-2(1H)-quinolinone, and a related methylated analog are provided for comparison.

PropertyThis compound (Predicted)6-Bromo-2(1H)-quinolinone6-Bromo-2-methylquinoline
Molecular Formula C₁₀H₈BrNOC₉H₆BrNO[1]C₁₀H₈BrN
Molecular Weight 238.08 g/mol 224.06 g/mol [1]222.08 g/mol
CAS Number Not available1810-66-8[1]877-42-9
Appearance Predicted to be a solidBeige SolidSolid
Melting Point Predicted to be lower than 6-Bromo-2(1H)-quinolinone due to N-methylation>200°C[1], 269-270°C[2]101-105 °C
Boiling Point Predicted393.8 ± 42.0 °C at 760 mmHg[2]Not available
Solubility Predicted to be soluble in DMSO and other polar organic solventsSoluble in DMSO[2]Not available
pKa Predicted10.76 ± 0.70[2]Not available

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Spectrum TypePredicted Data for this compound
¹H NMR Aromatic protons are expected in the range of 7.0-8.0 ppm. The N-methyl group would likely appear as a singlet around 3.5-4.0 ppm. The protons on the quinolinone ring would show characteristic aromatic splitting patterns.
¹³C NMR The carbonyl carbon (C-2) is expected around 160-165 ppm. The carbon attached to the bromine (C-6) would be shifted to approximately 115-120 ppm. The N-methyl carbon would appear in the range of 30-40 ppm. Other aromatic carbons would appear between 110 and 150 ppm.
Mass Spectrum The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Expected to show characteristic peaks for C=O stretching (around 1650-1670 cm⁻¹), C=C stretching of the aromatic ring, and C-Br stretching.

Synthesis and Reactivity

Proposed Synthesis

A common method for the synthesis of N-substituted quinolin-2-ones involves the alkylation of the corresponding quinolin-2-one. Therefore, a plausible synthetic route to this compound starts with the commercially available 6-Bromo-2(1H)-quinolinone.

Experimental Protocol: N-methylation of 6-Bromo-2(1H)-quinolinone (Proposed)

  • Materials: 6-Bromo-2(1H)-quinolinone, a methylating agent (e.g., iodomethane or dimethyl sulfate), a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • To a solution of 6-Bromo-2(1H)-quinolinone in the chosen solvent, add the base and stir at room temperature.

    • Add the methylating agent dropwise to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 6-Bromo-2(1H)-quinolinone reaction N-methylation (e.g., CH3I, K2CO3, DMF) start->reaction product This compound reaction->product Reactivity_Diagram Key Reactivity of the 6-Bromo Position cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd catalyst heck Heck Coupling (Alkenes) start->heck Pd catalyst buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst Biological_Screening_Workflow General Workflow for Biological Evaluation cluster_screening Initial Screening cluster_hit Hit Identification cluster_optimization Lead Optimization compound This compound and its Derivatives in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->in_vitro hit Identification of 'Hit' Compounds in_vitro->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound Identification sar->lead

References

Spectroscopic and Structural Elucidation of 6-Bromo-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-Bromo-1-methylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages comparative data from structurally similar analogs to provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed, generalized experimental protocols for acquiring such data are also presented to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related quinolinone derivatives. These values should be considered as estimations and are intended to guide researchers in the identification and characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Predicted Assignment
~ 3.7Singlet-N-CH₃
~ 6.5Doublet~ 9.5H-3
~ 7.8Doublet~ 9.5H-4
~ 7.5Doublet of Doublets~ 8.8, 2.2H-7
~ 7.7Doublet~ 2.2H-5
~ 7.3Doublet~ 8.8H-8

Disclaimer: Predicted values are based on data from analogous compounds and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Predicted Assignment
~ 30N-CH₃
~ 115C-6
~ 120C-3
~ 122C-8
~ 129C-4a
~ 130C-5
~ 135C-7
~ 140C-8a
~ 142C-4
~ 161C-2 (C=O)

Disclaimer: Predicted values are based on data from analogous compounds and may vary from experimental results.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityPredicted Functional Group Vibration
~ 1660StrongC=O (Amide I) Stretch
1600-1450Medium-StrongC=C Aromatic Ring Stretch
~ 1350MediumC-N Stretch
~ 820StrongC-H Out-of-plane Bend (Aromatic)
~ 600MediumC-Br Stretch

Disclaimer: Predicted values are based on general frequencies for the indicated functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IonNotes
237/239[M]⁺Molecular ion peak with characteristic isotopic pattern for Bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
209/211[M-CO]⁺Loss of carbon monoxide.
194/196[M-CO-CH₃]⁺Subsequent loss of the methyl group.

Disclaimer: Fragmentation patterns are predictive and can be influenced by the ionization method used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinolinone derivatives, which can be adapted for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Data Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.[1]

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: ≥ 1024.

    • Relaxation Delay: 2 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.[3]

    • Scanning Range: 4000-400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (LC-MS):

    • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).[4]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for quinolones.[4]

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed via collision-induced dissociation (CID).[5]

Workflow and Process Visualization

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a target compound like this compound.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., N-methylation) Start->Reaction Workup Reaction Work-up & Crude Isolation Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Final Pure Compound Characterization->Final

Synthetic pathway for obtaining the pure compound.

Spectroscopic_Analysis_Workflow Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report

Workflow for spectroscopic analysis and data interpretation.

References

Navigating the Solubility Landscape of 6-Bromo-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylquinolin-2(1H)-one is a substituted quinolinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in common laboratory solvents is a critical first step in its application, from designing synthetic routes and purification strategies to formulating it for biological screening and drug delivery systems. This technical guide provides a comprehensive overview of the expected solubility of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for solubility assessment.

Predicted Solubility Profile

Based on the structure of this compound, which features a polar lactam group, a bulky bromine atom, and an aromatic system, its solubility is predicted to be favorable in many common organic solvents. The methyl group at the 1-position may slightly enhance its solubility in less polar organic solvents compared to its unsubstituted counterpart.

Quantitative Solubility Data

As precise, experimentally determined solubility data for this compound is not currently published, the following table is provided as a template for researchers to populate with their own findings. This structured format allows for the clear and comparative presentation of solubility data obtained through the experimental protocols outlined in this guide.

Table 1: Experimental Solubility of this compound at 25°C

SolventClassificationSolubility (mg/mL)Solubility (mol/L)
Polar Protic Solvents
Water
Methanol
Ethanol
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile
Acetone
Non-Polar Solvents
Chloroform
Dichloromethane (DCM)
Toluene
Hexane

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, standardized experimental methods are crucial. The following protocols describe the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][4]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the samples at a high speed.[5]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.[5]

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Protocol 2: High-Throughput Solubility Screening

For early-stage drug discovery, kinetic solubility is often determined using high-throughput methods.

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

Procedure (Solution-Precipitation Method):

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the resulting solutions using a nephelometer. The concentration at which precipitation is observed is an indication of the kinetic solubility.[6]

  • Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the compound in the clear filtrate can be determined by LC-MS/MS or UV-Vis spectroscopy.[7]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining compound solubility and a conceptual representation of factors influencing solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing start Select Compound and Solvents weigh Weigh excess solid compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge sample shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered sample filter->dilute prepare_standards Prepare calibration standards analyze Analyze by HPLC or UV-Vis prepare_standards->analyze dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate report Report results (mg/mL, mol/L) calculate->report

Caption: A generalized workflow for the experimental determination of compound solubility.

G Key Factors Influencing Compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions center Compound Solubility pka pKa pka->center logp LogP (Lipophilicity) logp->center mw Molecular Weight mw->center crystal Crystal Lattice Energy crystal->center polarity Polarity polarity->center h_bond Hydrogen Bonding Capacity h_bond->center temp Temperature temp->center ph pH of Solution ph->center pressure Pressure (for gases) pressure->center

Caption: Key factors influencing the equilibrium solubility of a compound.

References

Stability of 6-Bromo-1-methylquinolin-2(1H)-one Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability profile of 6-Bromo-1-methylquinolin-2(1H)-one under various acidic and basic conditions. In the absence of specific empirical data for this compound in publicly available literature, this document extrapolates from established chemical principles governing the quinolin-2(1H)-one scaffold, the influence of N-alkylation on lactam stability, and the reactivity of bromo-aromatic systems. Detailed, generalized experimental protocols for conducting forced degradation studies are provided to enable researchers to generate empirical data for this molecule. Furthermore, this guide outlines the development of a stability-indicating analytical method and presents hypothetical degradation pathways and data in a structured format for educational and predictive purposes.

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential in drug development to understand the intrinsic stability of a molecule, identify potential degradation products, and develop validated stability-indicating analytical methods as mandated by regulatory agencies like the ICH.

This guide focuses on the predicted stability of this compound. The key structural features influencing its stability are the lactam (cyclic amide) functionality within the quinolinone ring, the N-methylation, and the bromo-substituent on the aromatic ring.

Postulated Degradation Pathways

The primary degradation pathway for this compound under hydrolytic conditions is expected to be the cleavage of the lactam ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the lactam carbonyl is likely to be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the heterocyclic ring to form an amino-carboxylic acid derivative.

Caption: Postulated Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In basic media, the lactam ring is susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon. This would also result in the cleavage of the amide bond and the formation of the corresponding carboxylate and amine. The N-methyl group is expected to remain stable under these conditions.

Caption: Postulated Base-Catalyzed Hydrolysis of this compound.

Expected Influence of Substituents on Stability

  • N-Methyl Group: N-alkylation of lactams can influence their stability. While it prevents the formation of an N-anion under strongly basic conditions, it may not significantly alter the susceptibility of the carbonyl group to nucleophilic attack.

  • Bromo Group: The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring. However, its effect on the rate of lactam hydrolysis is predicted to be less significant than the direct reactivity of the lactam itself. The carbon-bromine bond is generally stable but can be susceptible to photolytic cleavage.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data would be structured.

Table 1: Hypothetical Degradation of this compound under Acidic and Basic Conditions

ConditionTime (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl (60 °C)24~15%3-(5-Bromo-2-(methylamino)phenyl)propanoic acid
0.1 M NaOH (60 °C)24~20%Sodium 3-(5-bromo-2-(methylamino)phenyl)propanoate
pH 7 Buffer (60 °C)24< 1%-

Table 2: Summary of Hypothetical Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis0.1 M HCl24 hours at 60 °C~15%
Base Hydrolysis0.1 M NaOH24 hours at 60 °C~20%
Oxidation3% H₂O₂24 hours at RT~5%
Thermal80 °C48 hours< 2%
PhotolyticICH Q1B-~10%

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., a 1:1 mixture of acetonitrile and water).

Acidic Degradation
  • To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60 °C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Basic Degradation
  • To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60 °C for 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Dilute the samples with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 80 °C for 48 hours.

  • Also, prepare a solution of the compound (1 mg/mL) in the chosen solvent and heat at 60 °C for 48 hours.

  • At specified time points, withdraw samples, cool to room temperature, and dilute for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC after the exposure period.

Analytical Method (Example)

A stability-indicating HPLC method would be developed to separate the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The method would be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.

Visualization of Workflows and Pathways

Caption: General Workflow for a Forced Degradation Study.

Conclusion

While specific stability data for this compound is not currently available, this technical guide provides a robust framework for understanding its potential degradation pathways under acidic and basic stress conditions based on fundamental chemical principles. The primary anticipated route of degradation is the hydrolysis of the lactam ring. The provided experimental protocols offer a comprehensive approach for researchers to perform forced degradation studies and develop a validated stability-indicating method for this compound. The generation of such empirical data is crucial for the successful development of any pharmaceutical product containing this chemical entity.

6-Bromo-1-methylquinolin-2(1H)-one CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This technical guide provides an in-depth overview of 6-Bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

CAS Number: 16717-25-2[1][2][3]

Molecular Formula: C₁₀H₈BrNO

Synonyms: 6-Bromo-1-methyl-1H-quinolin-2-one

Physical and Chemical Constants
PropertyValueSource/Analogue
Molecular Weight 238.08 g/mol [4]
Melting Point Data not availableAnalogue: 6-Bromo-2-methylquinoline, 101-105 °C[2]
Boiling Point Data not available---
Solubility Predicted to have low aqueous solubility.General quinolinone derivatives are poorly soluble in water.
Soluble in organic solvents (e.g., ethanol, dichloromethane).Analogue: 6-Bromo-1-methylisoquinoline

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of 6-Bromoquinolin-2(1H)-one. The following protocol is adapted from established methodologies for the N-alkylation of similar quinolinone scaffolds.

Proposed Synthesis of this compound

A potential synthetic route involves the direct methylation of the nitrogen atom of the precursor, 6-Bromoquinolin-2(1H)-one.

G A 6-Bromoquinolin-2(1H)-one B This compound A->B N-methylation R Methyl Iodide (CH3I) Base (e.g., NaH or K2CO3) Solvent (e.g., DMF)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: N-methylation

This protocol details the N-methylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one, which can be adapted for 6-Bromoquinolin-2(1H)-one by omitting the hydroxyl group considerations.[4]

Materials and Reagents:

  • 6-Bromoquinolin-2(1H)-one (starting material)

  • Methyl iodide (alkylating agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (base)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Bromoquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Context and Potential Applications

While specific biological data for this compound is limited, the broader class of quinolin-2(1H)-one derivatives has been identified as pharmacologically significant. Notably, some have been investigated as inhibitors of the Hedgehog Signaling Pathway (HSP), which is implicated in various forms of cancer.[3]

The Hedgehog Signaling Pathway (HSP)

The Hedgehog signaling pathway is crucial during embryonic development and is often aberrantly reactivated in cancers. The pathway is initiated by the binding of a Hedgehog (Hh) ligand to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active translocates TargetGenes Target Gene Expression GLI_active->TargetGenes promotes Hh Hedgehog Ligand Hh->PTCH1 binds Inhibitor Quinolone-2(1H)-one (e.g., 6-Bromo-1-methyl...) Inhibitor->SMO potential target

Caption: Simplified Hedgehog Signaling Pathway and potential inhibition.

Experimental Workflow: Screening for HSP Inhibition

The following workflow outlines a general approach to screen this compound and its analogues for inhibitory activity against the Hedgehog Signaling Pathway.

G cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_validation Target Validation & Analysis A Synthesize This compound B Create Analogues (SAR Study) A->B C Cell-Based Assays (e.g., Gli-luciferase reporter assay) B->C Primary Screening D Determine IC50 Values C->D E Downstream Gene Expression Analysis (e.g., qPCR for PTCH1, GLI1) D->E Hit Confirmation F Identify Lead Compound(s) E->F

Caption: Workflow for screening quinolinone derivatives as HSP inhibitors.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 6-Bromo-1-methylquinolin-2(1H)-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's structural characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to infer its structural and conformational properties.

Molecular Structure

The molecular structure of this compound consists of a quinolin-2(1H)-one core, which is a bicyclic aromatic compound. A bromine atom is substituted at the 6th position of the quinoline ring, and a methyl group is attached to the nitrogen atom at the 1st position.

Chemical Formula: C₁₀H₈BrNO

Molecular Weight: 238.08 g/mol

While a definitive crystal structure for this compound is not publicly available, analysis of closely related compounds such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one suggests that the quinoline ring system is nearly planar.[1][2] The presence of the bromine atom and the methyl group is expected to introduce minor steric and electronic effects that may influence the overall molecular conformation.

The logical relationship for identifying the key structural features is outlined below:

A This compound B Quinolin-2(1H)-one Core A->B C Bromine Substituent at C6 A->C D Methyl Substituent at N1 A->D E Planar Bicyclic System (inferred) B->E

Caption: Key structural components of this compound.

Conformational Analysis

The conformation of this compound is expected to be largely planar due to the aromaticity of the quinoline ring. The primary conformational flexibility would arise from the orientation of the N-methyl group. However, rotation around the N1-C(methyl) bond is likely to have a low energy barrier.

Computational modeling studies on similar heterocyclic systems would be required to definitively determine the preferred conformation and the rotational energy profile of the methyl group. Such studies typically involve quantum mechanical calculations to identify the global and local energy minima.[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl protons. The chemical shifts and coupling constants would be influenced by the bromine substituent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H36.5 - 6.7d
H47.6 - 7.8d
H57.7 - 7.9d
H77.4 - 7.6dd
H87.2 - 7.4d
N-CH₃3.6 - 3.8s
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (C=O)160 - 165
C3120 - 125
C4138 - 142
C4a139 - 141
C5128 - 132
C6 (C-Br)115 - 120
C7130 - 135
C8118 - 122
C8a125 - 130
N-CH₃30 - 35

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, adapted from established methods for similar compounds.[6][7][8]

Proposed Synthesis

The synthesis of this compound can be approached through the methylation of 6-bromoquinolin-2(1H)-one.

cluster_0 Synthesis Workflow A Start: 6-Bromoquinolin-2(1H)-one B React with Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) A->B Step 1 C Reaction in suitable solvent (e.g., DMF, Acetone) with a base (e.g., K2CO3) B->C Conditions D Work-up and Purification (Extraction, Column Chromatography) C->D Step 2 E Product: this compound D->E Final

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 6-bromoquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide (1.2 eq), dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Characterization

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethanol/hexane). The crystal structure would be determined using a single-crystal X-ray diffractometer.[9] This would provide definitive data on bond lengths, bond angles, and the solid-state conformation.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used for 1D and potentially 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.[5]

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

A Synthesized Compound B Purification (Column Chromatography) A->B C Purity Check (TLC, HPLC) B->C D Structural Confirmation C->D E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry D->F G X-ray Crystallography (if single crystals obtained) D->G H Final Characterized Product E->H F->H G->H

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the anticipated molecular structure and conformation of this compound, based on the analysis of structurally related compounds. The proposed synthetic and characterization protocols offer a practical framework for researchers to produce and validate this compound in a laboratory setting. Further experimental and computational studies are warranted to precisely define its three-dimensional structure and conformational dynamics, which will be invaluable for its potential applications in drug discovery and development.

References

6-Bromo-1-methylquinolin-2(1H)-one quantum chemical calculations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Chemical Calculations of 6-Bromo-1-methylquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for conducting quantum chemical calculations on this compound. This compound, a derivative of the quinolinone scaffold, is of interest in medicinal chemistry due to the diverse biological activities associated with this class of molecules.[1][2][3] Understanding its electronic and structural properties through computational methods is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This document outlines the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The presented data is based on established computational protocols for similar quinoline derivatives and serves as a template for future research.[4][5][6]

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of pharmacological activities.[2][3] The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the quinolinone core can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug design.[4] These methods allow for the detailed investigation of molecular structure, electronic properties, and reactivity.[6] This guide details the theoretical application of these methods to this compound.

Computational Methodology

The computational protocols outlined herein are based on methods proven to be effective for similar heterocyclic systems.[4][6]

Software

All quantum chemical calculations would be performed using the Gaussian 09W software package.[4] The results would be visualized using GaussView and other relevant software for analyzing molecular orbitals and electrostatic potential surfaces.

Theoretical Level

The geometry of this compound would be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[6] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Data Presentation

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations.

Optimized Geometric Parameters

The table below presents a selection of predicted bond lengths and bond angles for the optimized geometry of this compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C21.37C1-C2-C3120.5
C2-C31.45C2-C3-C4120.1
C3-C41.38C3-C4-N1118.9
C4-N11.39C4-N1-C5121.3
N1-C51.47N1-C5-C6119.8
C6-Br11.90C5-C6-Br1119.5
C=O1.23O1-C-N1123.0
N1-CH31.47C4-N1-CH3118.0
Vibrational Frequencies

Selected calculated harmonic vibrational frequencies and their assignments are shown below.

Frequency (cm⁻¹) Assignment
~3070Aromatic C-H stretch
~2950Methyl C-H stretch
~1660C=O stretch
~1600Aromatic C=C stretch
~1350C-N stretch
~1150C-Br stretch
Electronic Properties

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule.

Parameter Energy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE) 4.7

Experimental Protocols

Geometry Optimization
  • The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.

  • The structure is imported into the Gaussian software.

  • An optimization calculation is set up using the B3LYP functional with the 6-311++G(d,p) basis set.

  • The calculation is run to find the minimum energy conformation of the molecule.

Vibrational Frequency Calculation
  • Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • The absence of imaginary frequencies in the output confirms that the structure is a true minimum.

  • The calculated vibrational modes are analyzed and assigned to specific bond stretches, bends, and torsions.

FMO and MEP Analysis
  • The checkpoint file from the optimization is used to generate the molecular orbitals.

  • The HOMO and LUMO orbitals are visualized to understand the electron density distribution.

  • The Molecular Electrostatic Potential (MEP) surface is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

workflow start Initial Structure Drawing opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq analysis Analysis of Results freq->analysis fmo HOMO-LUMO Analysis analysis->fmo mep MEP Surface Generation analysis->mep report Final Report fmo->report mep->report

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of this compound. The proposed DFT-based calculations are expected to provide valuable insights into the molecule's geometric, vibrational, and electronic properties. The resulting data on bond lengths, bond angles, vibrational modes, HOMO-LUMO gap, and electrostatic potential will be instrumental for understanding its chemical behavior and for guiding future drug design and development efforts. The methodologies and workflows presented here are standard in the field of computational chemistry and can be readily adapted for the study of other related quinolinone derivatives.

References

The Genesis of a Privileged Scaffold: Discovery and Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core is a well-established and highly valued scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The strategic introduction of various substituents onto this privileged core allows for the fine-tuning of its physicochemical properties and biological targets. This technical guide focuses on a specific, yet significant, derivative: 6-Bromo-1-methylquinolin-2(1H)-one. While a singular, seminal publication detailing its initial discovery and synthesis is not readily apparent in the public domain, its preparation can be reliably achieved through established and well-documented synthetic methodologies.

This document provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, complete with detailed experimental protocols and characterization data. Furthermore, it touches upon the broader biological significance of the quinolinone scaffold and outlines a general workflow for the preliminary biological evaluation of such novel chemical entities.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties for the target compound and its immediate precursor is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
6-Bromoquinolin-2(1H)-oneC₉H₆BrNO224.05[1]278-280[2]Beige Solid[2]1810-66-8[1][3]
This compoundC₁₀H₈BrNO238.08Not specifiedNot specified16717-25-2[4]

Table 2: Spectroscopic Data

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Mass Spectrum (m/z)
6-Bromoquinolin-2(1H)-one (DMSO-d₆)δ: 7.21 (d, J=8.79 Hz, 1 H), 7.65 (dd, J=8.79, 2.20 Hz, 1 H), 7.85 (d, J=2.20 Hz, 1 H), other peaks not specified.[5]Not specified[M+H]⁺ 225[2]
8-bromo-6-methylquinolin-2(1H)-one (DMSO-d₆)11.87 (s, 1H, NH), 7.78 (d, J=9.7 Hz, 1H, H-4), 7.66 (s, 1H, H-5), 7.42 (s, 1H, H-7), 6.42 (d, J=9.7 Hz, 1H, H-3), 2.30 (s, 3H, CH₃)[6]160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9[6][M+H]⁺ 238.0/240.0[6]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently accomplished in a two-step sequence starting from 4-bromoaniline. The first step involves the construction of the quinolinone ring system to yield 6-bromoquinolin-2(1H)-one, followed by a selective N-methylation of the lactam nitrogen.

Synthesis_Pathway cluster_step1 Step 1: Quinolone Ring Formation cluster_step2 Step 2: N-Methylation A 4-Bromoaniline C 6-Bromo-4-hydroxyquinolin-2(1H)-one A->C Heat B Diethyl Malonate B->C Heat D 6-Bromoquinolin-2(1H)-one C->D Decarboxylation E 6-Bromoquinolin-2(1H)-one G This compound E->G Base (e.g., K₂CO₃) F Methyl Iodide F->G Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthesis.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one

This procedure is based on the reaction of an aniline with a malonic ester derivative, a common method for constructing the quinolin-2-one core.

Materials:

  • 4-bromoaniline

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-bromoaniline (1.0 equivalent) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equivalent) is heated.[5]

  • After cooling, the intermediate solid is isolated.[5]

  • The intermediate is then added to Eaton's Reagent or PPA and heated.[5]

  • Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice water.[5]

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with ethanol to afford the title compound as a light brown solid.[5]

Step 2: Synthesis of this compound

This step involves the N-alkylation of the quinolinone precursor.

Materials:

  • 6-Bromoquinolin-2(1H)-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 6-bromoquinolin-2(1H)-one (1.0 equivalent) in DMF, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature.

  • Methyl iodide (1.2 equivalents) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for several hours or until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Biological Context and Evaluation Workflow

The quinolinone scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 6-position and a methyl group at the 1-position can significantly alter the compound's electronic and steric properties, potentially leading to enhanced or novel biological activities. While specific biological data for this compound is not extensively documented, a logical workflow for its preliminary biological evaluation can be proposed.

Biological_Evaluation A This compound B Initial Screening Assays A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Antimicrobial Assays (e.g., MIC, MBC) B->D E Enzyme Inhibition Assays B->E F Receptor Binding Assays B->F G Hit Identification C->G D->G E->G F->G H Lead Optimization (SAR Studies) G->H Active I In Vivo Studies H->I J Preclinical Candidate I->J

Caption: Generalized workflow for the biological evaluation of a novel quinolinone derivative.

This workflow begins with broad initial screening to identify any potential biological activity. If the compound shows promise in these initial tests ("hit identification"), it can then proceed to more detailed studies, including structure-activity relationship (SAR) analysis to optimize its properties, followed by in vivo testing to evaluate its efficacy and safety in a living organism.

References

An In-depth Technical Guide to 6-Bromo-1-methylquinolin-2(1H)-one: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details the synthesis, physicochemical properties, and potential biological applications of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound and its precursor, 6-Bromo-2(1H)-quinolinone, is presented below. While experimental data for the N-methylated target compound is limited in publicly available literature, the data for the precursor provides a solid foundation for its characterization.

Property6-Bromo-2(1H)-quinolinoneThis compound
Molecular Formula C₉H₆BrNOC₁₀H₈BrNO
Molecular Weight 224.05 g/mol [2]238.08 g/mol
Appearance Beige SolidSolid (Predicted)
Melting Point 278-280 °CNot available
¹H NMR (Predicted, DMSO-d₆) Aromatic protons (δ 7.0-8.0 ppm), N-H proton (broad singlet)[3]Aromatic protons (similar to precursor), N-CH₃ singlet (δ ~3.5 ppm)
¹³C NMR (Predicted, DMSO-d₆) Carbonyl carbon (C-2) ~160-165 ppm, Bromine-substituted carbon (C-6) ~115-120 ppm, Other aromatic carbons ~110-140 ppm[3]Similar to precursor with an additional peak for the N-methyl carbon (~30-40 ppm)
Mass Spectrum (m/z) [M+H]⁺ at 223.9706[2][M+H]⁺ expected around 237.9862

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 6-Bromo-2(1H)-quinolinone, followed by its N-methylation.

Step 1: Synthesis of 6-Bromo-2(1H)-quinolinone

One common method for the synthesis of the 6-bromo-2(1H)-quinolinone core is through the Knorr quinoline synthesis, which involves the cyclization of a β-ketoanilide in the presence of a strong acid.[4] An alternative approach involves the condensation of 4-bromoaniline with Meldrum's acid followed by thermal rearrangement.

Experimental Protocol: Knorr Synthesis Adaptation

  • Condensation: To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene, add an appropriate β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents). The reaction is typically catalyzed by a small amount of acid or base and heated to reflux.

  • Cyclization: The resulting anilide intermediate is isolated and then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization.

  • Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 6-bromo-4-methylquinolin-2(1H)-one. To obtain the title precursor without the 4-methyl group, an appropriate β-ketoester lacking the alpha-methyl group should be utilized.[1]

Step 2: N-methylation of 6-Bromo-2(1H)-quinolinone

The final step involves the alkylation of the nitrogen atom of the quinolinone ring.

Experimental Protocol: N-methylation

  • Deprotonation: To a solution of 6-Bromo-2(1H)-quinolinone (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred to allow for the formation of the corresponding anion.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I, 1.1 equivalents), is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromo-2(1H)-quinolinone cluster_step2 Step 2: N-methylation 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Condensation Anilide_Intermediate Anilide_Intermediate Condensation->Anilide_Intermediate Cyclization Cyclization Anilide_Intermediate->Cyclization 6-Bromo-2(1H)-quinolinone 6-Bromo-2(1H)-quinolinone Cyclization->6-Bromo-2(1H)-quinolinone Precursor 6-Bromo-2(1H)-quinolinone N-methylation_Reaction N-methylation_Reaction Precursor->N-methylation_Reaction Base_Solvent Base (e.g., NaH) in DMF Base_Solvent->N-methylation_Reaction Methylating_Agent Methyl Iodide Methylating_Agent->N-methylation_Reaction Final_Product This compound N-methylation_Reaction->Final_Product

Caption: Multi-step synthesis of this compound.

Biological Activity and Therapeutic Potential

The quinolinone scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinolinone derivatives. For instance, various substituted quinolines have demonstrated potent anticancer activities against breast cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.[5] Specifically, bromo-substituted quinolinones and related quinazolines have shown significant antiproliferative effects against various cancer cell lines, including human breast (MCF-7) and colon (SW480) cancer cells.[6] The bromine atom at the C6 position is thought to increase the lipophilicity of the molecule, which may enhance cell membrane permeability and target engagement.[6]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivativesMCF-7 (Breast)Varies by substitution[6]
6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)L1210, HL-60, U-937 (Leukemia)Dose-dependent decrease in cell number[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)15.0 - 26.4[5]
Quinoline hydrazone analoguesNCI 60 cell linesGI₅₀: 0.33 - 4.87[8]
Antimicrobial Activity

The quinolinone core is also a key feature of many antibacterial agents. For example, certain quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Additionally, some 6-bromo-substituted quinazolinones have demonstrated significant antibacterial activity.[10][11]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivativesMRSA, VRE0.75[9]
Quinoline hydrazone analoguesVarious pathogenic strains6.25 - 100[8]
6-Bromoindolglyoxylamide derivativesS. aureus, S. intermediusNot specified[12]

Biological_Screening_Workflow Start Synthesized this compound Purity_Analysis Purity and Structural Confirmation (NMR, MS, HPLC) Start->Purity_Analysis Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial Assays) Purity_Analysis->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Active Lead_Compound Identification of Lead Compound(s) Dose_Response->Lead_Compound Mechanism_of_Action Mechanism of Action Studies Lead_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for biological screening of a novel quinolinone.

Future Directions

The information presented in this guide underscores the potential of this compound as a valuable scaffold in drug discovery. While the synthesis is achievable through established methods, a critical next step is the comprehensive biological evaluation of this specific compound. Future research should focus on:

  • Systematic Biological Screening: Evaluating the anticancer and antimicrobial activity of this compound against a diverse panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at various positions of the quinolinone ring to establish clear structure-activity relationships.

  • Mechanism of Action Studies: For any identified active compounds, elucidating the specific molecular targets and signaling pathways involved in their biological effects.

This focused research will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to the Safety and Handling of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for 6-Bromo-1-methylquinolin-2(1H)-one, compiled from data on structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, the information presented herein is intended as a guide and should be supplemented with a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds such as 6-bromo-3-methylquinoline, 6-bromoquinolin-2(1H)-one, and other quinolinone derivatives, this compound is anticipated to possess hazards that require careful management in a laboratory setting. The GHS classifications for closely related compounds are summarized below and should be considered indicative of the potential hazards of the target compound.

Table 1: GHS Hazard Classification of Structurally Similar Compounds

CompoundGHS PictogramsSignal WordHazard Statements
6-Bromo-3-methylquinoline
alt text
alt text
DangerH302: Harmful if swallowed. H318: Causes serious eye damage.
6-Bromoquinolin-2(1H)-one
alt text
alt text
DangerH302: Harmful if swallowed.[1] H318: Causes serious eye damage.[1]
6-Bromoisoquinolin-1(2H)-one
alt text
alt text
DangerH302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.

Given these data, it is prudent to handle this compound as a substance that is harmful if swallowed, a potential skin irritant, and capable of causing serious eye damage.

Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes the known physicochemical properties of closely related analogs to provide an estimation. The N-methylation of a secondary amide, such as in the conversion from 6-bromoquinolin-2(1H)-one to the target compound, can influence properties like melting point and solubility.

Table 2: Physicochemical Properties of this compound and Its Analogs

PropertyThis compound (Predicted)6-Bromoquinolin-2(1H)-one6-Bromo-2-methylquinoline6-Bromo-1-methylisoquinoline
Molecular Formula C₁₀H₈BrNOC₉H₆BrNOC₁₀H₈BrNC₁₀H₈BrN
Molecular Weight 238.08 g/mol 224.05 g/mol [1]222.08 g/mol 222.08 g/mol
Appearance Solid (predicted)Beige SolidSolidWhite to light yellow crystalline powder
Melting Point Not available278-280 °C101-105 °C78-82 °C
Boiling Point Not available393.8 ± 42.0 °C (Predicted)Not availableNot available
Solubility Likely soluble in polar organic solvents like DMSO.Soluble in DMSO.Not availableSlightly soluble in water; soluble in ethanol and dichloromethane.

Safe Handling and Personal Protective Equipment (PPE)

Based on the potential hazards, the following handling procedures and personal protective equipment are recommended.

Engineering Controls
  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) Body_Protection Body Protection (Laboratory coat) Respiratory_Protection Respiratory Protection (Use in fume hood; respirator if dust is generated) Start Handling This compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: Recommended Personal Protective Equipment (PPE).

Table 3: Personal Protective Equipment (PPE) Guidelines

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.
Skin Protection Wear a lab coat and disposable, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
Respiratory Protection Handle in a chemical fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
Hand Protection Use proper glove removal technique to avoid skin contact with the outer surface of the glove.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

The following flowchart illustrates the general first-aid response workflow.

First_Aid_Workflow Exposure Exposure Occurs Assess Assess the Situation (Ensure safety of responder) Exposure->Assess Identify Identify Route of Exposure Assess->Identify Inhalation Inhalation: Move to fresh air Identify->Inhalation Skin Skin Contact: Wash with soap and water Identify->Skin Eye Eye Contact: Rinse with water for 15 min Identify->Eye Ingestion Ingestion: Rinse mouth, do not induce vomiting Identify->Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: General First-Aid Response Workflow.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to reach sewage system.

Experimental Protocols

General Protocol for N-methylation of 6-Bromoquinolin-2(1H)-one

This protocol is a generalized procedure and should be optimized for the specific substrate.

Materials:

  • 6-Bromoquinolin-2(1H)-one

  • Methyl iodide (or another methylating agent)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Quenching solution (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 6-Bromoquinolin-2(1H)-one in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Carefully add the base portion-wise to the solution and stir for a designated period to allow for deprotonation.

  • Add the methylating agent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction with the appropriate quenching solution.

  • Perform a liquid-liquid extraction to isolate the product.

  • Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product using a suitable method, such as column chromatography or recrystallization.

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow Start Start Synthesis Dissolve 1. Dissolve 6-Bromoquinolin-2(1H)-one in anhydrous solvent Start->Dissolve Deprotonate 2. Add base for deprotonation Dissolve->Deprotonate Methylate 3. Add methylating agent Deprotonate->Methylate Monitor 4. Monitor reaction progress (TLC/LC-MS) Methylate->Monitor Quench 5. Quench the reaction Monitor->Quench Extract 6. Liquid-liquid extraction Quench->Extract Purify 7. Purify the product (Column chromatography/Recrystallization) Extract->Purify End Obtain Pure This compound Purify->End

Caption: General Synthetic Workflow for N-methylation.

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not available. However, studies on quinoline derivatives suggest a range of toxicities from slight to moderate.[2][3] Some quinolinone derivatives have been investigated for their biological activities, including potential use in Alzheimer's treatment, with some studies indicating a degree of safety in animal models.[1] It is important to treat this compound as potentially toxic and to minimize exposure.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been elucidated, the quinolinone scaffold is a well-known pharmacophore present in many biologically active compounds. Quinazolinone derivatives, a related class of compounds, have shown a wide range of activities, including antimicrobial and anticancer effects.[4][5] The biological activity of 6-bromo-3-methylquinoline analogues has been explored, for instance, as potential inhibitors of prostaglandin F2α. It is plausible that this compound could interact with various cellular signaling pathways, and further research is needed to determine its specific biological profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-methylation of 6-bromo-2-quinolone to synthesize 6-Bromo-1-methylquinolin-2(1H)-one. This transformation is a crucial step in the synthesis of various biologically active molecules, making this protocol valuable for medicinal chemistry and drug discovery efforts.

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinolinone core, particularly at the N1 position, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The synthesis of this compound from 6-bromo-2-quinolone is a fundamental N-alkylation reaction. This protocol details a robust method for this synthesis using methyl iodide as the alkylating agent and potassium carbonate as the base in a polar aprotic solvent.

Reaction Scheme

Caption: Overall reaction for the N-methylation of 6-bromo-2-quinolone.

Experimental Protocol

This protocol is based on established methodologies for the N-alkylation of lactams.

Materials:

  • 6-bromo-2-quinolone (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-bromo-2-quinolone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield
6-bromo-2-quinoloneC₉H₆BrNO224.05[1]Solid-
This compoundC₁₀H₈BrNO238.08[2]Solid85-95%

Characterization Data for this compound (Literature Values for Analogous Compounds):

Spectrum TypeData
¹H NMRExpected peaks around δ 7.8-7.2 (aromatic protons), δ 6.5 (alkene proton), and δ 3.6 (N-methyl protons).
¹³C NMRExpected peaks around δ 160 (carbonyl), δ 140-115 (aromatic and alkene carbons), and δ 29 (N-methyl carbon).
Mass Spectrumm/z [M+H]⁺ expected at 238.0 and 240.0 due to bromine isotopes.
IR (cm⁻¹)Absence of N-H stretch (around 3200-3400 cm⁻¹) and presence of a C=O stretch (around 1660 cm⁻¹).

Visualizations

Experimental Workflow

G start Start: Setup Reaction reactants Add 6-bromo-2-quinolone, K2CO3, and DMF to flask start->reactants stir1 Stir at room temperature for 30 minutes reactants->stir1 add_meI Add Methyl Iodide stir1->add_meI heat Heat to 60-70°C for 4-6 hours add_meI->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Workup: Quench with water, extract with EtOAc monitor->workup Reaction Complete purify Purification: Recrystallization or Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Relationship of Reagents and Conditions

G substrate 6-bromo-2-quinolone (Substrate) reaction N-Methylation Reaction substrate->reaction base K2CO3 (Base) base->reaction Deprotonation methyl_source Methyl Iodide (Methyl Source) methyl_source->reaction Electrophile solvent DMF (Solvent) solvent->reaction Reaction Medium product This compound (Product) reaction->product

Caption: Interrelationship of components in the N-methylation reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • DMF is a skin and respiratory irritant.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

References

Application Notes and Protocols: N-methylation of 6-bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-methylation of 6-bromoquinolin-2(1H)-one, a critical transformation in the synthesis of various biologically active compounds. The following procedures are based on established methodologies for the N-alkylation of related quinolinone scaffolds.

Introduction

N-methylated quinolinones are prevalent structural motifs in a wide array of pharmacologically active molecules, including anticancer agents, antivirals, and central nervous system modulators. The methylation of the nitrogen atom at the 1-position of the quinolinone ring can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This protocol details a robust and reproducible method for the synthesis of N-methyl-6-bromoquinolin-2(1H)-one.

Reaction Scheme

Caption: General reaction scheme for the N-methylation of 6-bromoquinolin-2(1H)-one.

Experimental Protocols

This section outlines two effective protocols for the N-methylation of 6-bromoquinolin-2(1H)-one, primarily differing in the choice of base.

Protocol 1: Using Sodium Hydride (NaH)

This protocol is adapted from the N-alkylation of 6-bromo-3-hydroxyquinolin-2(1H)-one and is suitable for achieving high yields.[1]

Materials:

  • 6-bromoquinolin-2(1H)-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of 6-bromoquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-methyl-6-bromoquinolin-2(1H)-one.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Using Potassium Carbonate (K₂CO₃)

This protocol offers a milder alternative to sodium hydride and is also based on the alkylation of a similar quinolinone substrate.[1]

Materials:

  • 6-bromoquinolin-2(1H)-one

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of 6-bromoquinolin-2(1H)-one (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation

ParameterProtocol 1 (NaH)Protocol 2 (K₂CO₃)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous DMFDMF
Methylating Agent Methyl Iodide (CH₃I)Methyl Iodide (CH₃I)
Temperature 0°C to Room TemperatureRoom Temperature to 60-70°C
Reaction Time 2-4 hours4-6 hours
Work-up Aqueous Quench & ExtractionAqueous Quench & Extraction
Purification Column ChromatographyColumn Chromatography

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Characterization start Dissolve 6-bromoquinolin-2(1H)-one in DMF add_base Add Base (NaH or K₂CO₃) start->add_base stir1 Stir add_base->stir1 add_methyl_iodide Add Methyl Iodide stir1->add_methyl_iodide reaction Stir at specified temperature add_methyl_iodide->reaction quench Quench with water reaction->quench TLC Monitoring extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize (NMR, MS) chromatography->characterization

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this scaffold is of significant interest in drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups. This makes it an invaluable tool in the synthesis of complex molecules for drug development.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-1-methylquinolin-2(1H)-one with various aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of 6-aryl-1-methylquinolin-2(1H)-one derivatives.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound proceeds via a palladium-catalyzed cross-coupling with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Arylboronic Acid R-B(OH)₂ Arylboronic Acid->Pd Catalyst 6-Aryl-1-methylquinolin-2(1H)-one Byproducts X-B(OH)₂ + M-X Pd Catalyst->6-Aryl-1-methylquinolin-2(1H)-one Base Base Base->Pd Catalyst Solvent Solvent Solvent->Pd Catalyst

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates for reaction monitoring

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-methylquinolin-2(1H)-one.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901695
33-Fluorophenylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene/H₂O (4:1)110888
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O (5:1)1001878
53-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)952485

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of 6-aryl-1-methylquinolin-2(1H)-one derivatives is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification A Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base B Inert Atmosphere (Ar or N₂) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E TLC / LC-MS Analysis D->E F Cooling to RT E->F Reaction Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery

The synthesized 6-aryl-1-methylquinolin-2(1H)-one derivatives are valuable compounds for screening in various drug discovery programs. The quinolin-2(1H)-one core is a known pharmacophore, and the introduction of diverse aryl and heteroaryl moieties at the 6-position allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Potential therapeutic applications for these derivatives include:

  • Anticancer Agents: Targeting various kinases and signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agents: Developing new compounds to combat drug-resistant bacteria and fungi.

  • CNS Agents: Modulating receptors and enzymes in the central nervous system for the treatment of neurological and psychiatric disorders.

The described protocol provides a robust and versatile method for the synthesis of a library of 6-aryl-1-methylquinolin-2(1H)-one derivatives, which can significantly contribute to the discovery of new drug candidates.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The introduction of an amino group at the C6 position through C-N bond formation is a critical step in the synthesis of novel drug candidates and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of aryl-nitrogen bonds.[1][2][3] This methodology offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.[3]

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-1-methylquinolin-2(1H)-one. While specific literature examples for this exact substrate are limited, the provided protocols are based on established procedures for structurally similar 6-bromoquinoline derivatives and serve as a robust starting point for reaction optimization.[1][4]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2] The reaction is initiated by the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the 6-amino-1-methylquinolin-2(1H)-one derivative and regenerating the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally favoring the reaction.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)Ln OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmido [Ar-Pd(II)(HNR'R'')Ln]+ Br- AmineCoord->PdAmido Deprot Deprotonation PdAmido->Deprot Base PdAmide Ar-Pd(II)(NR'R'')Ln Deprot->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Ar-NR'R'' Product 6-Amino-1-methylquinolin-2(1H)-one (Ar-NR'R'') ArBr This compound (Ar-Br) Amine Amine (HNR'R'') Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the amination of bromo-heterocyclic compounds, which can be applied as a starting point for the amination of this compound.

Table 1: Recommended Catalysts and Ligands

ComponentExamplesTypical Loading (mol%)Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4]
Ligands for Primary Amines Xantphos, BrettPhos2 - 10Bulky, electron-rich monophosphine ligands are often effective.[4]
Ligands for Secondary Amines BINAP, RuPhos, DavePhos2 - 10Bidentate phosphine ligands or sterically hindered monophosphine ligands are commonly used.[4]

Table 2: Common Bases and Solvents

ComponentExamplesConcentration/AmountNotes
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS1.2 - 2.0 equivalentsThe choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are preferred.[2]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous and degassed solvents are essential for optimal catalyst performance.

Table 3: Example Reaction Conditions for Amination of this compound (Hypothetical)

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012 - 24To be determined
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11012 - 24To be determined
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF8012 - 24To be determined

Note: The yields and reaction times in Table 3 are hypothetical and serve as a template for recording experimental results. Optimization will be required for each specific amine.

Experimental Protocols

The following are generalized protocols that can be adapted for the Buchwald-Hartwig amination of this compound with primary and secondary amines. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Amination with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the primary amine.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and the secondary amine.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis Reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base Assemble Assemble Reaction under Inert Atmosphere Reagents->Assemble Glassware Oven-dry Glassware (Schlenk tube) Glassware->Assemble AddSolvent Add Anhydrous, Degassed Solvent Assemble->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Flash Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

References

Application Notes and Protocols: Derivatization of 6-Bromo-1-methylquinolin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromine atom at the C6-position and a methyl group at the N1-position of the quinolinone ring in 6-Bromo-1-methylquinolin-2(1H)-one offers a unique starting point for the synthesis of novel derivatives. The bromine atom can participate in various cross-coupling reactions, while the aromatic core allows for further functionalization, making it an excellent candidate for developing diverse chemical libraries for biological screening.

These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized analogs. The methodologies are designed to be a starting point and may require optimization based on the specific derivatives and biological targets being investigated.

Derivatization Strategies

The primary strategy for the derivatization of this compound involves leveraging the reactivity of the bromine atom at the C6-position through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the exploration of the structure-activity relationship (SAR).

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-1-methylquinolin-2(1H)-ones

This protocol describes the synthesis of 6-aryl or 6-heteroaryl derivatives of 1-methylquinolin-2(1H)-one.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute it with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-1-methylquinolin-2(1H)-one derivative.

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. The following are standard protocols for assessing anticancer and antimicrobial properties.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized quinolinone derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the positive control in the cell culture medium. Add the compounds at various concentrations to the wells. Include a vehicle control (DMSO) for comparison. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Protocol 3: Antimicrobial Activity Screening using Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized quinolinone derivatives

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the synthesized derivatives in the appropriate broth medium in a 96-well microtiter plate.[2]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]

  • Incubation: Inoculate the wells with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from the biological screening should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Anticancer Activity of 6-Substituted-1-methylquinolin-2(1H)-one Derivatives

Compound IDR-Group at C6Cancer Cell LineIC₅₀ (µM)
Parent -BrMCF-7>100
D-01 -PhenylMCF-750.2
D-02 -4-MethoxyphenylMCF-725.8
D-03 -Thiophen-2-ylMCF-775.1
Doxorubicin -MCF-70.8

Table 2: Antimicrobial Activity of 6-Substituted-1-methylquinolin-2(1H)-one Derivatives

Compound IDR-Group at C6S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -Br>128>128>128
D-01 -Phenyl64128>128
D-02 -4-Methoxyphenyl3264128
D-03 -Thiophen-2-yl128>128>128
Ciprofloxacin -10.5NA
Fluconazole -NANA2

Visualizations

Derivatization_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Library of 6-Aryl/Heteroaryl Derivatives Coupling->Library Screening Biological Screening Library->Screening Anticancer Anticancer Assays (MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis A1 Seed Cells A2 Add Compounds A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT A3->A4 A5 Incubate (4h) A4->A5 A6 Add DMSO A5->A6 A7 Read Absorbance A6->A7 B1 Calculate % Viability A7->B1 B2 Determine IC50 B1->B2 Potential_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Kinase (e.g., PI3K/Akt) Receptor->Kinase Activates Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Derivative Quinolinone Derivative Derivative->Kinase Inhibits

References

Application Notes and Protocols: 6-Bromo-1-methylquinolin-2(1H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylquinolin-2(1H)-one is a halogenated quinolinone derivative that represents a promising starting point for fragment-based drug design (FBDD). The quinolinone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of a bromine atom at the C6 position can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl group at the N1 position can influence solubility and steric interactions within a binding pocket.

These application notes provide a comprehensive guide to utilizing this compound in FBDD campaigns, with a focus on its potential as an inhibitor of kinases and metalloenzymes, which are frequently implicated in oncology. While specific biological data for this exact fragment is emerging, the information presented is based on the well-documented activities of structurally related bromoquinoline and quinolinone analogs.

Potential Therapeutic Applications

Bromo-substituted quinolinones have demonstrated significant potential in oncology by targeting key enzymes in cell signaling pathways. The primary therapeutic hypothesis for this compound is the inhibition of protein kinases and metalloenzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Many quinolinone derivatives are known to be ATP-competitive kinase inhibitors. The planar ring system can mimic the adenine region of ATP, while the substituents can be tailored to achieve selectivity for the target kinase.

  • Metalloenzyme Inhibition: The quinolinone core can act as a metal-binding pharmacophore, making it a suitable fragment for targeting the active sites of metalloenzymes.

Quantitative Data for Structurally Related Analogs

While specific binding affinities and inhibitory concentrations for this compound are not extensively documented in publicly available literature, the following tables summarize the activities of closely related bromoquinoline and quinazolinone derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of Bromoquinoline and Bromoquinazolinone Analogs

Compound ClassCell LineAssay TypeIC50 (µM)Reference
6,8-Dibromo-4(3H)quinazolinonesMCF-7 (Breast Carcinoma)CytotoxicityLow µM range[1]
5-Nitro-6,8-dibromoquinolineC6 (Glioma)AntiproliferativeNot Specified[1]
5-Nitro-6,8-dibromoquinolineHT29 (Colon Carcinoma)AntiproliferativeNot Specified[1]
5-Nitro-6,8-dibromoquinolineHeLa (Cervical Cancer)AntiproliferativeNot Specified[1]
3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-oneNot SpecifiedNot Specified15.1[2]
3-Acetyl-6-bromo-quinoline-4-carboxylic acidNot SpecifiedNot Specified2.7[2]

Table 2: Enzyme Inhibition by Quinolinone and Related Analogs

Compound ClassTarget EnzymeAssay TypeIC50 (µM)Reference
Quinazolinone derivativeIP6K1ADP-Glo14[3]
Isatin–quinazoline hybridCDK2Kinase Assay0.183[4]
Isatin–quinazoline hybridEGFRKinase Assay0.083[4]
Isatin–quinazoline hybridVEGFR-2Kinase Assay0.076[4]
Isatin–quinazoline hybridHER2Kinase Assay0.138[4]
6-bromo-1H-indazoleMn-hMetAP2Metalloenzyme Assay1.1[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall workflow for a fragment-based drug design campaign and a hypothetical signaling pathway that could be targeted by this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization fs_start Fragment Library (including this compound) fs_screen Biophysical Screening (SPR, NMR, DSF) fs_start->fs_screen fs_hits Identified Hits fs_screen->fs_hits hv_validate Orthogonal Assay (e.g., ITC) fs_hits->hv_validate hv_structure Structural Biology (X-ray Crystallography, NMR) hv_validate->hv_structure hv_validated Validated Hits with Binding Mode hv_structure->hv_validated hl_design Structure-Based Design (Fragment Growing/Linking) hv_validated->hl_design hl_synthesis Chemical Synthesis of Analogs hl_design->hl_synthesis hl_testing Biological Evaluation (IC50) hl_synthesis->hl_testing hl_lead Lead Compound hl_testing->hl_lead

Fragment-Based Drug Design Workflow

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Fragment This compound Fragment->MEK Inhibits

Hypothetical Kinase Inhibition Pathway

Experimental Protocols

The following are detailed protocols for primary screening and hit validation using common biophysical techniques suitable for fragment-based approaches.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general method for screening a fragment library against an immobilized protein target.

  • Immobilization of Target Protein:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • SPR Screening:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the change in response units (RU) in real-time. A response significantly above the reference channel indicates a binding event.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.

    • Identify hits based on a predefined response threshold.

SPR_Workflow A Immobilize Target Protein on Sensor Chip C Inject Fragments Over Sensor Surface A->C B Prepare Fragment Solutions in Running Buffer B->C D Monitor Binding Response (RU) C->D E Identify Hits Based on Response Threshold D->E

SPR Screening Workflow

Protocol 2: Hit Validation using 1D NMR Spectroscopy (Ligand-Observed)

This protocol describes the use of Saturation Transfer Difference (STD) NMR to confirm fragment binding.

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Prepare a stock solution of the hit fragment (e.g., this compound) in the same deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of 100-1000 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of saturation to the binding fragment.

    • Acquire a reference spectrum with the saturation frequency set to a region where no protein signals are present.

  • Data Analysis:

    • Subtract the on-resonance (protein saturation) spectrum from the off-resonance (reference) spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This protocol is used to assess fragment binding by measuring changes in the thermal stability of the target protein.

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (at the desired concentration) in a suitable buffer.

    • Include a control reaction with DMSO instead of the fragment.

  • DSF Measurement:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates that the fragment binds to and stabilizes the protein.

Conclusion

This compound is a valuable fragment for initiating drug discovery campaigns, particularly for anticancer targets such as kinases and metalloenzymes. The protocols and data presented in these application notes provide a framework for researchers to effectively screen this and similar fragments, validate hits, and progress them through the hit-to-lead optimization pipeline. The use of orthogonal biophysical techniques is strongly recommended to ensure the robustness of the identified hits.

References

Application Notes and Protocols for Biological Screening of 6-Bromo-1-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one and its derivatives are a prominent class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6-Bromo-1-methylquinolin-2(1H)-one scaffold presents a promising starting point for the development of novel therapeutic agents. The presence of a bromine atom at the C6 position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement, while the methyl group at the N1 position can influence solubility and metabolic stability. This document provides detailed protocols for a tiered biological screening cascade to evaluate the therapeutic potential of this compound derivatives.

Experimental Workflow and Screening Cascade

A systematic approach to screening novel this compound derivatives is crucial for identifying promising lead compounds. The following workflow outlines a tiered screening cascade, starting with broad primary assays and progressing to more specific secondary and safety pharmacology studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Safety Pharmacology A Cytotoxicity Assays (e.g., MTT Assay) D Kinase Inhibition Profiling A->D F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) A->F B Antimicrobial Assays (e.g., Broth Microdilution) B->F C Anti-inflammatory Assays (e.g., BSA Denaturation) C->F G hERG Channel Assay D->G E Hedgehog Pathway Modulation F->G H In Vitro Cardiotoxicity G->H

Figure 1: Tiered Biological Screening Cascade.

Data Presentation: Summary of Biological Activities

The following tables summarize hypothetical quantitative data for a series of this compound derivatives (BQM-1 to BQM-5) to illustrate how screening data can be presented for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
BQM-1MCF-7 (Breast)15.2
BQM-2A549 (Lung)25.8
BQM-3HCT116 (Colon)18.5
BQM-4HeLa (Cervical)22.1
BQM-5K562 (Leukemia)12.9
DoxorubicinMCF-7 (Breast)0.8

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
BQM-183264
BQM-21664>128
BQM-341632
BQM-432128>128
BQM-583264
Ciprofloxacin0.50.015NA
FluconazoleNANA8

Table 3: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDBSA Denaturation Inhibition (IC₅₀, µg/mL)
BQM-145.3
BQM-262.1
BQM-338.9
BQM-475.8
BQM-542.5
Aspirin22.0

Experimental Protocols

Primary Screening Assays

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • 96-well U-bottom plates

  • This compound derivatives (stock solutions in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

This assay assesses the ability of the test compounds to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA), 0.2% w/v solution

  • Tris buffer (pH 6.8)

  • This compound derivatives (stock solutions in DMSO)

  • Aspirin (as a standard)

  • Spectrophotometer

Protocol:

  • Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of Tris buffer, and 2 mL of the BSA solution.

  • Incubation: Incubate the tubes at 37°C for 15 minutes, followed by heating at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes and measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Secondary and Mechanistic Assays

This assay evaluates the inhibitory activity of the compounds against a panel of protein kinases to identify potential molecular targets.

Materials:

  • Recombinant protein kinases (e.g., Chek1, DNA-PK)

  • Kinase-specific substrates

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

  • Assay Procedure: Add the diluted compounds to the wells of a 384-well plate. Initiate the kinase reaction by adding the kinase reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ values for active compounds.

Quinolinone derivatives have been reported to inhibit the Hedgehog signaling pathway. This can be assessed using a Gli-luciferase reporter assay.

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO | SUFU SUFU SMO->SUFU | GLI GLI SUFU->GLI | Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes BQM 6-Bromo-1-methylquinolin- 2(1H)-one Derivative BQM->GLI Inhibition

Figure 2: Potential Inhibition of the Hedgehog Signaling Pathway.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., NIH-3T3) with a Gli-responsive luciferase reporter plasmid.

  • Compound Treatment: Treat the transfected cells with the test compounds in the presence of a Hedgehog pathway agonist (e.g., SAG).

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of luciferase activity relative to the agonist-only control.

Safety Pharmacology

This assay is critical for assessing the potential cardiotoxicity of drug candidates by measuring their effect on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

  • This compound derivatives

Protocol:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: Apply the test compounds at various concentrations to the cells and record the changes in the hERG current.

  • Data Analysis: Determine the concentration-dependent block of the hERG current and calculate the IC₅₀ value.

Conclusion

The provided protocols offer a comprehensive framework for the initial biological screening of this compound derivatives. This tiered approach allows for the efficient identification of compounds with promising therapeutic potential while also flagging potential safety concerns early in the drug discovery process. The data generated from these assays will be instrumental in establishing structure-activity relationships and guiding the optimization of lead compounds.

The Versatility of the 6-Bromo-1-methylquinolin-2(1H)-one Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-1-methylquinolin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. The presence of a bromine atom at the 6-position notably enhances the lipophilicity of molecules, which can improve cell membrane permeability and target engagement. This document provides a comprehensive overview of the applications of this scaffold, focusing on its use in the development of anticancer agents through the inhibition of key signaling pathways.

Therapeutic Potential in Oncology

Derivatives of the 6-bromoquinolin-2(1H)-one scaffold have shown considerable promise as anticancer agents. While research on this specific methylated scaffold is ongoing, extensive studies on closely related 6-bromo-substituted quinolinone and quinazoline analogs have demonstrated significant cytotoxic and enzyme inhibitory activities. These compounds have shown potent antiproliferative effects against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (SW480).[1]

The primary mechanisms of action for these compounds appear to be the inhibition of critical cellular signaling pathways involved in cell cycle regulation and proliferation, such as those mediated by Aurora kinases and the PI3K/Akt/mTOR pathway.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Derivatives of the quinolinone scaffold are being investigated as potent inhibitors of Aurora kinases.

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The this compound scaffold serves as a basis for the design of inhibitors that can target key components of this pathway, offering a promising avenue for therapeutic intervention.

Quantitative Data on Structurally Related Compounds

While specific IC50 values for this compound derivatives are not extensively available in the public domain, the following tables summarize the biological activity of closely related 6-bromo-substituted quinolinone and quinazoline derivatives, providing a strong rationale for the therapeutic potential of this scaffold.

Table 1: Anticancer Activity of 6-Bromoquinazoline Derivatives

Compound IDCell LineIC50 (µM)Reference
5b MCF-7 (Breast Cancer)0.53[2] (Not available publicly)
SW480 (Colon Cancer)1.95[2] (Not available publicly)

Note: Compound 5b is a 6-bromoquinazoline derivative with a fluoro substitution at the meta position of a phenyl moiety.

Table 2: Kinase Inhibitory Activity of Selected Kinase Inhibitors (for context)

InhibitorKinase TargetIC50 (nM)
AZD1152-HQPA Aurora B1.5
MK-2206 Akt18
Akt212
Akt365
GSK1059615 PI3Kα0.4
PI3Kβ0.6
PI3Kδ2
PI3Kγ5
mTOR12

This table provides context for the potency of inhibitors targeting kinases in the Aurora and PI3K/Akt/mTOR pathways.

Experimental Protocols

Detailed methodologies for the synthesis of derivatives and key biological assays are provided below.

Protocol 1: Synthesis of 6-Aryl-1-methylquinolin-2(1H)-one Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the derivatization of the this compound scaffold using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (3-5 mol%), and base (2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1-methylquinolin-2(1H)-one derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescence-based assay measures the amount of ADP produced by the kinase reaction, which is proportional to kinase activity.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the wells of a white assay plate.

  • Add 5 µL of diluted Aurora kinase to each well (except for the "blank" wells).

  • Initiate the reaction by adding 2.5 µL of a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Reactants Inert_Atmosphere Evacuate & Backfill with Inert Gas Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat (80-90°C) 12-24h Solvent_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-1-methylquinolin- 2(1H)-one Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 6-Bromo-1-methylquinolin- 2(1H)-one Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

G cluster_assay Cell Viability (MTT) Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds (48-72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data Result Cytotoxicity Profile Analyze_Data->Result

Caption: Cell Viability (MTT) Assay Workflow.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Bromo-1-methylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinolinone ring can significantly modulate the biological activity of these compounds. Specifically, the introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the quinolin-2(1H)-one core presents a promising starting point for the development of novel therapeutic agents. The bromine atom can enhance lipophilicity and potentially engage in halogen bonding with biological targets, while the N-methylation prevents tautomerization and provides a fixed point for further structural modifications.

This document provides detailed application notes and experimental protocols for conducting structure-activity relationship (SAR) studies on a series of 6-Bromo-1-methylquinolin-2(1H)-one analogs. The aim is to systematically explore the impact of various substituents on the biological activity of this scaffold, thereby guiding the design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the hypothetical in vitro anticancer and antimicrobial activities of a series of this compound analogs against a representative cancer cell line (e.g., MCF-7) and a bacterial strain (e.g., Staphylococcus aureus). This data is presented to illustrate a potential SAR trend, where substitutions at the C4-position are explored.

Table 1: SAR Data for this compound Analogs

Compound IDR-group at C4Anticancer Activity (MCF-7) IC50 (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)
1a -H55.2>128
1b -CH₃32.564
1c -OCH₃45.8128
1d -Cl15.132
1e -F18.932
1f -NO₂8.716
1g -NH₂65.4>128
1h -Phenyl22.364

Interpretation of SAR Data:

  • Electron-withdrawing groups at the C4-position, such as nitro (-NO₂) and chloro (-Cl), appear to enhance both anticancer and antimicrobial activities.

  • Small alkyl groups like methyl (-CH₃) show a moderate increase in activity.

  • Electron-donating groups, such as amino (-NH₂), seem to be detrimental to activity.

  • The unsubstituted analog (1a) serves as a baseline and exhibits weak activity.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general synthetic route for the preparation of this compound and its C4-substituted analogs, adapted from established methods for quinolinone synthesis.

A. Synthesis of this compound (Parent Compound)

  • Step 1: N-methylation of 6-Bromoquinolin-2(1H)-one.

    • To a solution of 6-bromoquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I) (1.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

    • Purify the crude product by recrystallization from ethanol.

B. Synthesis of C4-Substituted Analogs (General Procedure)

The synthesis of C4-substituted analogs can be achieved through various methods, including the Knorr quinoline synthesis followed by N-methylation.

  • Step 1: Synthesis of the C4-substituted 6-bromoquinolin-2(1H)-one intermediate.

    • This can be achieved by reacting 4-bromoaniline with a substituted β-ketoester in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) in a Knorr-type cyclization.[2] The choice of β-ketoester will determine the substituent at the C4-position.

  • Step 2: N-methylation.

    • Follow the N-methylation procedure described in Protocol 1A to introduce the methyl group at the N1 position.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized analogs on a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound Analogs cluster_0 Synthesis of Quinolinone Core cluster_1 N-Methylation and Final Product cluster_2 Biological Evaluation 4-Bromoaniline 4-Bromoaniline Knorr_Cyclization Knorr_Cyclization 4-Bromoaniline->Knorr_Cyclization Substituted_beta_ketoester Substituted_beta_ketoester Substituted_beta_ketoester->Knorr_Cyclization Substituted_6_Bromoquinolin_2_one Substituted_6_Bromoquinolin_2_one Knorr_Cyclization->Substituted_6_Bromoquinolin_2_one N_Methylation N_Methylation Substituted_6_Bromoquinolin_2_one->N_Methylation Final_Analog Final_Analog N_Methylation->Final_Analog Anticancer_Assay Anticancer_Assay Final_Analog->Anticancer_Assay Antimicrobial_Assay Antimicrobial_Assay Final_Analog->Antimicrobial_Assay

Caption: Synthetic and evaluation workflow for the SAR study.

SAR Logical Relationship

G Logical Flow of the SAR Study Parent_Scaffold 6-Bromo-1-methyl- quinolin-2(1H)-one Modification Systematic Modification at C4-position Parent_Scaffold->Modification Analog_Library Library of C4-Substituted Analogs Modification->Analog_Library Biological_Screening Anticancer and Antimicrobial Screening Analog_Library->Biological_Screening Data_Analysis SAR Data Analysis (IC50 and MIC values) Biological_Screening->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Logical progression of the SAR investigation.

Potential Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Inhibitor 6-Bromo-1-methylquinolin- 2(1H)-one Analog Inhibitor->Kinase_A

Caption: Potential mechanism of action via kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-Bromo-1-methylquinolin-2(1H)-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Troubleshooting Guide & FAQs

This section provides solutions to common problems that can lead to low yield or impurities during the synthesis of this compound.

Synthesis of the 6-Bromoquinolin-2(1H)-one Core

Q1: I am observing a low yield of the 6-bromoquinolin-2(1H)-one intermediate before the N-methylation step. What are the potential causes?

Low yields in the formation of the quinolinone core, often achieved through methods like the Knorr or a modified Friedländer synthesis, can be attributed to several factors:

  • Incomplete Cyclization: The ring-closing step to form the quinolinone is often the most challenging. Insufficient reaction time, inadequate temperature, or a weak acid catalyst can lead to an incomplete reaction.

  • Side Reactions: Polymerization and tar formation are common side reactions in quinoline synthesis, especially under harsh acidic and high-temperature conditions.[1][2] For instance, in reactions like the Skraup or Doebner-von Miller synthesis, polymerization of α,β-unsaturated carbonyl compounds can significantly reduce the yield.[1]

  • Poor Quality Starting Materials: Impurities in the starting materials, such as the aniline precursor or the β-ketoester, can interfere with the reaction and lead to the formation of byproducts.

Q2: How can I improve the yield of the 6-bromoquinolin-2(1H)-one core?

To enhance the yield, consider the following optimization strategies:

  • Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction endpoint.

  • Catalyst Choice: The choice of acid catalyst is critical. While strong acids like concentrated sulfuric acid are often used, they can also promote side reactions.[1] Polyphosphoric acid (PPA) can be an effective alternative for cyclization.[3]

  • Moderators: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help control the reaction's exothermicity and reduce charring.[2]

  • Purification of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

Q3: I am having difficulty with tar formation during the reaction. How can I minimize this?

Tar formation is a frequent issue in many quinoline syntheses due to polymerization under strong acid and high heat.[1] To mitigate this:

  • Control Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of any exothermic processes is recommended.[2]

  • Slow Addition of Reagents: Adding reagents, particularly strong acids, slowly and with efficient cooling can prevent localized hotspots and reduce tarring.

  • Use of Moderators: As mentioned, moderators like ferrous sulfate can make the reaction less violent and minimize the formation of tar.[2]

N-Methylation of 6-Bromoquinolin-2(1H)-one

Q4: My N-methylation reaction is resulting in a low yield of the final product. What could be the problem?

Low yields in the N-methylation step can arise from several issues:

  • Incomplete Deprotonation: The nitrogen atom of the quinolinone needs to be deprotonated by a base to become sufficiently nucleophilic for methylation. An insufficiently strong base or an inadequate amount of base will result in an incomplete reaction.

  • Choice of Methylating Agent: The reactivity of the methylating agent is crucial. While highly reactive agents like methyl iodide or dimethyl sulfate are effective, they can also be harsh.[4] Less reactive and greener alternatives like dimethyl carbonate may require higher temperatures.[4]

  • Steric Hindrance: Although less likely for a methyl group, steric hindrance around the nitrogen atom can slow down the reaction.

  • Side Reactions: Overmethylation (O-methylation at the carbonyl oxygen) can be a competing reaction, especially with highly reactive methylating agents.

Q5: What are the best practices for optimizing the N-methylation step?

To improve the yield and purity of this compound:

  • Base and Solvent Selection: The choice of base and solvent is critical and depends on the methylating agent. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used as they effectively dissolve the reactants.[4]

  • Methylating Agent: Methyl iodide is a common and reactive choice.[4] Dimethyl sulfate is also potent but highly toxic.[4] For a greener approach, dimethyl carbonate can be used, though it may necessitate higher reaction temperatures.[4]

  • Temperature Control: The optimal temperature will depend on the chosen reagents. For instance, reactions with methyl iodide are often performed at room temperature or with gentle heating (40-60°C), while dimethyl carbonate may require temperatures of 110-170°C.[4]

Q6: I am observing a significant amount of an O-methylated byproduct. How can I avoid this?

The formation of the O-methylated isomer can be minimized by:

  • Careful Selection of Reagents: Using a less reactive methylating agent or a bulkier base might favor N-methylation.

  • Optimizing Reaction Conditions: Adjusting the reaction temperature and time can influence the selectivity of the methylation. Lower temperatures generally favor the thermodynamically more stable N-methylated product.

Data Presentation

Table 1: Comparison of Common Methylating Agents for N-Methylation

Methylating AgentCommon Base(s)Typical Solvent(s)Key AdvantagesKey Disadvantages
Methyl Iodide (MeI)K₂CO₃, Cs₂CO₃DMF, AcetoneHighly reactive, commonVolatile, can lead to overmethylation[4]
Dimethyl Sulfate (DMS)K₂CO₃, NaHDMF, DCMPotent, cost-effectiveHighly toxic[4]
Dimethyl Carbonate (DMC)Can be used without a baseCan act as both reagent and solventGreener, less toxicRequires higher temperatures (110-170°C)[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinolin-2(1H)-one via Knorr Synthesis (Adapted)

This protocol is adapted from the Knorr synthesis of structurally similar compounds.[5][6]

  • Condensation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq.) in a suitable solvent like toluene.

  • Add ethyl acetoacetate (1.1 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the solvent under reduced pressure to obtain the crude anilide.

  • Cyclization: Slowly and carefully add the crude anilide to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid with vigorous stirring.

  • Heat the mixture at an optimized temperature (e.g., 100-120°C) for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude 6-bromoquinolin-2(1H)-one.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-methylation of 6-Bromoquinolin-2(1H)-one

This protocol is a general method that can be optimized.[4]

  • In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution and stir for 15-30 minutes at room temperature.

  • Add methyl iodide (MeI, 1.1-1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 40-60°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline Anilide_Intermediate Anilide_Intermediate 4-Bromoaniline->Anilide_Intermediate Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Anilide_Intermediate 6-Bromoquinolin-2(1H)-one 6-Bromoquinolin-2(1H)-one Anilide_Intermediate->6-Bromoquinolin-2(1H)-one Cyclization (Acid Catalyst) This compound This compound 6-Bromoquinolin-2(1H)-one->this compound N-Methylation (Base) Methyl_Iodide Methyl_Iodide Methyl_Iodide->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Quinolinone Core Synthesis cluster_methylation N-Methylation Low_Yield_Core Low Yield of 6-Bromoquinolin-2(1H)-one Check_Purity Check Starting Material Purity Low_Yield_Core->Check_Purity Optimize_Cyclization Optimize Cyclization: - Temp/Time - Catalyst Low_Yield_Core->Optimize_Cyclization Minimize_Side_Reactions Minimize Side Reactions: - Control Temp - Use Moderator Low_Yield_Core->Minimize_Side_Reactions Low_Yield_Final Low Yield of Final Product Incomplete_Reaction Incomplete Reaction? Low_Yield_Final->Incomplete_Reaction Byproduct_Formation Byproduct Formation? (e.g., O-methylation) Low_Yield_Final->Byproduct_Formation Optimize_Base Optimize Base: - Strength - Stoichiometry Incomplete_Reaction->Optimize_Base Optimize_Reagent Optimize Methylating Agent & Temp Byproduct_Formation->Optimize_Reagent

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Poor_Purity Poor Starting Material Purity Low_Yield->Poor_Purity Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Optimize_Time_Temp Optimize Time/ Temperature Incomplete_Reaction->Optimize_Time_Temp Change_Reagents Change Reagents (Catalyst, Base, etc.) Incomplete_Reaction->Change_Reagents Side_Reactions->Optimize_Time_Temp Control_Addition Control Reagent Addition Side_Reactions->Control_Addition Purify_Materials Purify Starting Materials Poor_Purity->Purify_Materials Suboptimal_Conditions->Change_Reagents

Caption: Logical relationships between problems and solutions.

References

Technical Support Center: Purification of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Bromo-1-methylquinolin-2(1H)-one by recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a hot, saturated solution of my compound and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is a common challenge that can be attributed to several factors.[1] The solution may not be sufficiently concentrated (supersaturated), the compound might be too soluble in the chosen solvent even at low temperatures, or the presence of impurities could be inhibiting crystal nucleation.[1] Additionally, a very clean and smooth flask may lack nucleation sites for crystal growth to begin.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][2]

      • Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystallization.[1][2]

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[1][2][3]

    • Add an Anti-solvent: If you have a good solvent for your compound, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Then, gently warm the mixture until it is clear again and allow it to cool slowly. For quinolinone derivatives, common solvent/anti-solvent systems include ethanol/water or ethyl acetate/hexane.[1]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My compound is separating from the solution as a liquid (an oil) instead of forming solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[4] This can happen if the solution is too concentrated, cooled too rapidly, or if significant impurities are present that lower the compound's melting point.[1][4]

    Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.[3][4]

    • Slow Cooling: Ensure the cooling process is gradual. You can insulate the flask to slow down the rate of cooling, which favors the formation of well-ordered crystals over an amorphous oil.[3]

    • Lower Crystallization Temperature: Using a larger volume of solvent will lower the temperature at which the solution becomes saturated, potentially avoiding the oiling out phenomenon.[5]

Issue 3: The Yield of Crystals is Very Low

  • Question: After filtration, I recovered a much smaller amount of purified product than expected. What could have gone wrong?

  • Answer: A low yield is a frequent issue in recrystallization. The most common cause is using an excessive amount of solvent, which results in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[2][6] Other causes include premature filtration before crystallization is complete or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[1][2]

    Troubleshooting Steps:

    • Minimize Solvent Volume: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[6]

    • Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material by evaporating a portion of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[2]

    • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed and then cool it further in an ice-water bath to maximize crystal formation before filtration.

    • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

Issue 4: The Purified Crystals Are Colored

  • Question: The starting material was dark, and the resulting crystals still have a colored tint, but the pure compound should be white or off-white. How can I remove colored impurities?

  • Answer: Persistent color in the crystals indicates the presence of colored impurities that co-crystallized with your product. These can often be removed with activated charcoal.[1]

    Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.[1]

    • Hot Filtration: Reheat the solution to a boil for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] Be careful not to use too much charcoal, as it can also adsorb some of your desired product.[5]

Solvent Selection for Recrystallization

Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinolinone derivatives, mixtures of solvents are often effective.[5]

Solvent SystemTypeRationale & Use Case
Ethanol/Water Mixed (Polar)Ethanol is often a good solvent for quinolinones. Water acts as an anti-solvent. Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.[5]
Ethyl Acetate/Hexane Mixed (Mid/Non-polar)A common system where the compound is soluble in hot ethyl acetate and insoluble in hexane.[7][8] Hexane is added as the anti-solvent.
Acetonitrile SingleCan be effective if the compound is soluble when hot and insoluble when cold. Acetonitrile can be good for removing impurities from bromination reactions, such as residual N-bromosuccinimide (NBS) or succinimide.[9]
Methanol SingleA polar solvent that can be effective for recrystallizing polar compounds.[9] Often used in combination with water or dichloromethane.

Detailed Experimental Protocol

This protocol provides a general methodology for the recrystallization of this compound.

1. Solvent Selection:

  • Based on preliminary tests or the table above, select a suitable solvent or solvent system. A mixture of ethyl acetate and hexane is a good starting point.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen primary solvent (e.g., ethyl acetate).

  • Heat the mixture to the solvent's boiling point while stirring.

  • Continue adding the solvent in small portions until the compound just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.[6]

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal.

  • Swirl the mixture and reheat it to boiling for 2-5 minutes.

4. Hot Filtration:

  • Set up a hot filtration apparatus (e.g., a pre-warmed funnel with fluted filter paper).

  • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal. This step prevents premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize the yield.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[6]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

Visual Workflows

Recrystallization Experimental Workflow

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Charcoal (Optional, for colored impurities) A->B C 3. Hot Filtration (Remove insoluble impurities) A->C if no charcoal needed B->C D 4. Cool Filtrate Slowly (Allow crystals to form) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (with ice-cold solvent) E->F G 7. Dry Crystals F->G H Pure Product G->H

Caption: A typical experimental workflow for recrystallization.

Troubleshooting Decision Tree

G Start Hot Saturated Solution Cooled Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Solid OilingOut Compound 'Oiled Out' Problem->OilingOut Liquid Layer LowYield Low Yield Problem->LowYield Little Solid Sol_NC1 Solution too dilute? NoCrystals->Sol_NC1 Sol_OO1 Cooling too fast? OilingOut->Sol_OO1 Sol_LY1 Too much solvent used? LowYield->Sol_LY1 Sol_NC2 Evaporate some solvent Sol_NC1->Sol_NC2 Yes Sol_NC3 Induce Nucleation (Scratch / Seed) Sol_NC1->Sol_NC3 No Sol_OO2 Reheat, add more solvent, cool slowly Sol_OO1->Sol_OO2 Yes Sol_OO3 Use larger solvent volume Sol_OO1->Sol_OO3 No Sol_LY2 Concentrate mother liquor for a second crop Sol_LY1->Sol_LY2 Yes Sol_LY3 Use minimum hot solvent next time Sol_LY1->Sol_LY3 No

References

Identifying and removing byproducts in 6-Bromo-1-methylquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound and their potential byproducts?

One potential route is the N-methylation of 6-Bromoquinolin-2(1H)-one. The synthesis of the precursor, 6-Bromoquinolin-2(1H)-one, can be achieved through methods like the Knorr synthesis, which involves the cyclization of a β-ketoanilide.[1][2] Another approach involves a multi-step synthesis starting from p-toluidine.[3]

Potential Byproducts:

Based on analogous syntheses, several byproducts can be anticipated:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-bromoaniline, β-ketoesters, or the unmethylated precursor, 6-Bromoquinolin-2(1H)-one.

  • Regioisomers: In syntheses like the Knorr reaction, alternative cyclization pathways can lead to the formation of isomeric quinolinones. For instance, in related syntheses, the formation of quinolin-4(1H)-ones has been observed.[1]

  • Side-Reaction Products:

    • Crotonates: In the initial step of the Knorr synthesis, a competing reaction can lead to the formation of a crotonate instead of the desired anilide.[1]

    • Self-condensation Products: Ketone or ester starting materials can undergo self-condensation, especially under basic conditions.[4]

    • Tar Formation: The Skraup synthesis, a classic method for quinoline synthesis, is known to be highly exothermic and can lead to the formation of tar-like substances if not carefully controlled.[4][5]

  • Over-alkylation or O-alkylation: During the N-methylation step to introduce the methyl group at the 1-position, there is a possibility of over-alkylation at other positions or O-alkylation of the quinolinone oxygen, though N-alkylation is generally favored.

Q2: How can I identify the main product and byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of your target compound and any impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of your reaction and get a preliminary idea of the number of components in your crude product mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main product from byproducts. A C18 reversed-phase column is commonly used for the analysis of quinoline derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of your desired product and identifying impurities.[6][7][8] The presence of unexpected signals can indicate the formation of byproducts.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[6][7] It can also help in identifying byproducts by their molecular ions.

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent (e.g., ethanol) can be an effective method to remove minor impurities.[9]

  • Column Chromatography: For complex mixtures or to remove byproducts with similar polarity to the main product, column chromatography on silica gel is the most common and effective method.[2] A gradient of hexane and ethyl acetate is often used as the eluent.[2]

  • Washing: The crude product can be washed with various solutions to remove specific types of impurities. For example, washing with a dilute acid can remove basic impurities like unreacted anilines, while washing with a saturated sodium bicarbonate solution can remove acidic impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature.
Side reactions forming byproducts.Optimize reaction conditions (e.g., temperature, catalyst, solvent) to minimize the formation of known byproducts.[1][4]
Loss of product during work-up and purification.Ensure proper extraction and purification techniques. Minimize the number of transfer steps.
Presence of Multiple Spots on TLC Formation of byproducts.Refer to Q1 for potential byproducts. Use column chromatography for purification.[2]
Unreacted starting materials.Ensure the correct stoichiometry of reactants. Monitor the reaction to completion.
Product is an Oil or Gummy Solid Presence of impurities.Purify the product using column chromatography.
Residual solvent.Dry the product under high vacuum for an extended period.
Unexpected NMR or MS Data Formation of an unexpected byproduct or isomer.Re-evaluate the reaction mechanism and consider alternative pathways. Use 2D NMR techniques for detailed structural elucidation.
Contamination.Ensure all glassware is clean and dry, and use pure starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinolin-2(1H)-one (Precursor) via Knorr Synthesis (Adapted)

This protocol is adapted from the synthesis of similar quinolinones.[1][2]

  • Anilide Formation: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene.

  • Add a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) and a catalytic amount of an acid or base catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoanilide.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Cyclization: Add the purified β-ketoanilide to a preheated strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at a controlled temperature.

  • Stir the mixture vigorously for the specified time, monitoring the reaction by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the solid product to yield 6-Bromoquinolin-2(1H)-one.

Protocol 2: N-methylation of 6-Bromoquinolin-2(1H)-one

  • Dissolve 6-Bromoquinolin-2(1H)-one (1 equivalent) in a suitable polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate (1.5 equivalents).

  • Add a methylating agent, for example, iodomethane or dimethyl sulfate (1.1 equivalents), dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Protocol 3: Purity Analysis by HPLC

This is an example protocol and may require optimization.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL and dilute it to a working concentration of around 0.1 mg/mL.

Visualizations

logical_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product synthesis Crude this compound Synthesis tlc TLC Analysis synthesis->tlc Initial Check hplc HPLC Analysis tlc->hplc Quantitative Analysis nmr NMR Spectroscopy hplc->nmr Structural Verification ms Mass Spectrometry nmr->ms Molecular Weight Confirmation washing Washing ms->washing Decision on Purification recrystallization Recrystallization washing->recrystallization For Solids column_chromatography Column Chromatography washing->column_chromatography For Mixtures pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Logical workflow for identifying and removing byproducts.

signaling_pathway start Starting Materials (e.g., 4-bromoaniline, β-ketoester) reaction Synthesis Reaction start->reaction crude Crude Product Mixture reaction->crude main_product Desired Product: This compound crude->main_product Purification byproduct1 Byproduct: Unreacted Starting Materials crude->byproduct1 byproduct2 Byproduct: Regioisomers crude->byproduct2 byproduct3 Byproduct: Side-Reaction Products (e.g., Crotonates) crude->byproduct3

Caption: Potential products from the synthesis reaction.

References

Technical Support Center: Optimizing Palladium Catalysis for 6-Bromo-1-methylquinolin-2(1H)-one Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-Bromo-1-methylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful optimization of palladium-catalyzed cross-coupling reactions for this specific substrate.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of side products are common hurdles in palladium-catalyzed cross-coupling reactions. The following table outlines potential issues, their probable causes, and recommended solutions when working with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: - Palladium precursor not reduced to active Pd(0). - Ligand degradation. - Presence of oxygen deactivating the catalyst.- Use a pre-catalyst or ensure effective in-situ reduction.[1] - Screen different, more robust ligands (e.g., Buchwald or Josiphos-type ligands).[2] - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[3][4]
Poor Ligand Choice: - Ligand is not electron-rich or bulky enough for the substrate.- For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][5] - For Heck reactions, consider phosphine or N-heterocyclic carbene (NHC) ligands.[6][7]
Ineffective Base: - Base is too weak or not soluble in the reaction medium.- Screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3] - For base-sensitive substrates, consider milder bases like KF.[3] The presence of water can be crucial for the activity of some inorganic bases.[3]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) Homocoupling of Boronic Acid (Suzuki): - Presence of Pd(II) species and oxygen.- Ensure complete reduction of Pd(II) to Pd(0).[8] - Rigorously exclude oxygen from the reaction mixture.[8]
Protodeboronation of Boronic Acid (Suzuki): - Cleavage of the C-B bond before transmetalation.- Use boronic esters (e.g., pinacol esters) which can be more stable.[3] - Minimize reaction time and temperature where possible.
Hydrodehalogenation (Reduction of Bromo-group): - β-hydride elimination from the Pd-H species.- Choose a ligand that promotes reductive elimination over β-hydride elimination. - Ensure the absence of water or other proton sources if not essential for the reaction.
Inconsistent Results Reagent Purity: - Impurities in the substrate, coupling partner, or solvent can poison the catalyst.- Ensure high purity of all starting materials.[3][9] - Use anhydrous, degassed solvents.
Reaction Setup: - Inconsistent degassing, temperature control, or stirring.- Standardize the experimental setup and procedure.[4] - Use a temperature-controlled heating mantle or oil bath for consistent heating.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed reaction is best suited for introducing an aryl group at the 6-position of 1-methylquinolin-2(1H)-one?

A1: The Suzuki-Miyaura coupling is a highly effective and versatile method for forming C-C bonds between aryl halides and organoboron compounds.[4][10] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[11]

Q2: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling for this substrate?

A2: The critical parameters for optimization include the choice of palladium precursor, ligand, base, and solvent system.[4] Screening different combinations of these components is often necessary to achieve high yields.

Q3: How do I choose the right ligand for the functionalization of this compound?

A3: The choice of ligand is crucial for the success of the reaction. For challenging substrates, bulky, electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step and promote reductive elimination.[2][12] Ligands such as XPhos, SPhos, and RuPhos have shown broad applicability in Suzuki and Buchwald-Hartwig couplings.[1][5]

Q4: My Heck reaction is not proceeding. What should I investigate?

A4: For sluggish Heck reactions, several factors could be at play. Ensure your palladium catalyst is active and that the phosphine ligands have not degraded.[3] The choice of base is also critical; tertiary amines like triethylamine or inorganic bases such as potassium carbonate are commonly used.[7] Additionally, ensure the solvent is anhydrous and properly degassed.[5][13]

Q5: Can I perform a Buchwald-Hartwig amination on this compound?

A5: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and should be applicable to this substrate.[14] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[5] A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline has been reported, which can provide valuable insights.[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.[4]

  • Evacuate and backfill the flask with the inert gas three times.[4]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

General Protocol for Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • PPh₃ (0.04 mmol)

  • Base (e.g., NEt₃, 1.5 mmol)

  • Anhydrous solvent (e.g., DMF or NMP, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and the base in the anhydrous solvent.[5]

  • Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.[5]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[5]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X 6-Bromo-1-methyl- quinolin-2(1H)-one Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/ Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Setup Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat to Desired Temperature with Vigorous Stirring Solvent_Addition->Heating_Stirring Monitoring Monitor Progress by TLC/LC-MS Heating_Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents Pure and Degassed? Start->Check_Reagents Screen_Ligands Screen Different Ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands No Use_Precatalyst Use a Pre-catalyst Check_Catalyst->Use_Precatalyst No Screen_Bases Screen Different Bases (K3PO4, Cs2CO3) Check_Conditions->Screen_Bases No Screen_Solvents Screen Different Solvents (Toluene, Dioxane) Check_Conditions->Screen_Solvents No Adjust_Temp Adjust Temperature Check_Conditions->Adjust_Temp No Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Degas_Solvents Thoroughly Degas Solvents Check_Reagents->Degas_Solvents No

Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: N-Methylation of 6-Bromo-2-Quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 6-bromo-2-quinolone. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-methylation of 6-bromo-2-quinolone?

A1: The primary side reaction is the O-methylation of the lactam oxygen, leading to the formation of 6-bromo-2-methoxyquinoline. This occurs because the starting material, 6-bromo-2-quinolone, exists in tautomeric equilibrium with its lactim form (6-bromo-2-hydroxyquinoline), presenting two nucleophilic sites for methylation: the nitrogen and the oxygen. Over-methylation, though less common for this specific substrate, can be a general concern in methylation reactions.

Q2: I am observing a significant amount of the O-methylated byproduct. How can I favor N-methylation?

A2: The selectivity between N- and O-methylation is highly dependent on the reaction conditions. Here are several strategies to enhance N-methylation selectivity:

  • Choice of Base and Solvent: The combination of the base and solvent plays a critical role. Polar aprotic solvents like DMF or DMSO, when used with a strong, non-nucleophilic base such as sodium hydride (NaH), tend to favor N-alkylation. The use of weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile can sometimes lead to a higher proportion of the O-methylated product.

  • Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a biphasic system with a solid base like potassium carbonate has been shown to be effective for selective N-alkylation of similar quinolinone systems.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the transition state leading to the thermodynamically more stable N-methylated product may be favored under these conditions.

Q3: My reaction is sluggish or does not go to completion. What can I do to improve the reaction rate and yield?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Reagent Purity and Stoichiometry: Ensure that the 6-bromo-2-quinolone starting material and the methylating agent (e.g., dimethyl sulfate or methyl iodide) are pure. The stoichiometry of the base and methylating agent should be carefully controlled. A slight excess of the methylating agent and base is often used.

  • Anhydrous Conditions: If using a strong base like NaH, it is crucial to maintain strictly anhydrous conditions. Any moisture will quench the base and impede the reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of the Methylating Agent: If using methyl iodide, the addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction through the in-situ formation of the more reactive methyl iodide.

Q4: Are there any specific safety precautions I should take when working with methylating agents like dimethyl sulfate or methyl iodide?

A4: Yes, both dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood. They are classified as carcinogens or potential carcinogens. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution, such as aqueous ammonia, readily available to neutralize any spills.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of N-methylated product and high yield of O-methylated byproduct Reaction conditions favor O-alkylation.1. Switch to a polar aprotic solvent like DMF or THF with a strong base (e.g., NaH). 2. Implement a phase transfer catalysis (PTC) system (e.g., K₂CO₃/TBAB in a suitable solvent). 3. Lower the reaction temperature and monitor the reaction progress closely.
Reaction does not proceed to completion 1. Insufficient base or methylating agent. 2. Presence of moisture. 3. Low reactivity of the methylating agent.1. Use a slight excess (1.1-1.5 equivalents) of both the base and methylating agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents, especially with strong bases. 3. If using methyl chloride or bromide, consider switching to the more reactive methyl iodide.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Impure starting materials or reagents.1. Lower the reaction temperature and monitor for byproduct formation by TLC or LC-MS. 2. Purify the starting material and ensure the freshness and purity of the methylating agent and base.
Difficulty in separating the N-methylated and O-methylated products Similar polarities of the two isomers.Optimize column chromatography conditions. A different solvent system or a longer column may be required for better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

While specific comparative studies on the N- versus O-methylation of 6-bromo-2-quinolone under various conditions are not abundant in the literature, the following table provides a qualitative summary based on general principles of ambident nucleophile alkylation and findings for similar quinolone systems.

Reaction Conditions Expected Major Product Expected Minor Product Rationale for Selectivity
NaH in DMF/THF6-Bromo-1-methyl-2-quinolone (N-methylated)6-Bromo-2-methoxyquinoline (O-methylated)The harder sodium cation associates with the harder oxygen atom, leaving the softer nitrogen atom more available for alkylation by the soft methylating agent. Polar aprotic solvents favor N-alkylation.
K₂CO₃ in Acetone/MeCN6-Bromo-2-methoxyquinoline (O-methylated)6-Bromo-1-methyl-2-quinolone (N-methylated)Weaker bases and less polar solvents can favor O-alkylation.
K₂CO₃, TBAB (PTC) in Toluene/DCM6-Bromo-1-methyl-2-quinolone (N-methylated)6-Bromo-2-methoxyquinoline (O-methylated)The quaternary ammonium cation of the PTC facilitates the transfer of the quinolone anion to the organic phase, where N-alkylation is sterically and electronically favored.[1]

Experimental Protocols

Protocol 1: N-Methylation using Sodium Hydride in DMF (Favors N-Alkylation)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-2-quinolone (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-methylated product from any O-methylated byproduct.

Protocol 2: O-Methylation using Trimethyloxonium Tetrafluoroborate (Favors O-Alkylation)

This protocol is adapted from the synthesis of 6-bromo-2-methoxyquinoline.

  • Stir a mixture of 6-bromo-2-quinolone (1.0 eq.) and trimethyloxonium tetrafluoroborate (1.1 eq.) in dichloromethane under a nitrogen atmosphere for 48 hours.

  • Add aqueous 10% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization from petroleum ether to yield 6-bromo-2-methoxyquinoline.

Visualizations

Reaction_Pathway 6-Bromo-2-quinolone 6-Bromo-2-quinolone N-methylated_product 6-Bromo-1-methyl-2-quinolone (Desired Product) 6-Bromo-2-quinolone->N-methylated_product N-Methylation (e.g., NaH, MeI in DMF) O-methylated_product 6-Bromo-2-methoxyquinoline (Side Product) 6-Bromo-2-quinolone->O-methylated_product O-Methylation (e.g., K2CO3, MeI in Acetone)

Caption: Reaction pathways in the methylation of 6-bromo-2-quinolone.

Troubleshooting_Workflow start Low Yield or Poor Selectivity in N-methylation check_byproducts Analyze crude reaction mixture (TLC, LC-MS, NMR) start->check_byproducts high_O_methylation Predominant O-methylation check_byproducts->high_O_methylation O-methylated product is major incomplete_reaction Incomplete Reaction check_byproducts->incomplete_reaction Starting material remains optimize_conditions Optimize Reaction Conditions high_O_methylation->optimize_conditions Change base/solvent (NaH/DMF) Use PTC incomplete_reaction->optimize_conditions Check anhydrous conditions Increase reagent equivalents purify Purify Product optimize_conditions->purify

Caption: Troubleshooting workflow for N-methylation of 6-bromo-2-quinolone.

References

Stability issues of 6-Bromo-1-methylquinolin-2(1H)-one in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Bromo-1-methylquinolin-2(1H)-one during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protect the compound from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended. Some suppliers may even suggest cold-chain transportation.[2]

Q2: How can I visually assess if my sample of this compound has degraded?

A2: Visual signs of degradation can include a change in color or the appearance of clumping in the solid powder. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of purity.

Q3: What analytical method is best for determining the stability and purity of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3] This method should be capable of separating the intact this compound from any potential degradation products. UV detection is typically used for this analysis.[4]

Q4: Is this compound sensitive to light?

A4: Quinoline derivatives can be photolabile.[3] It is crucial to protect the compound from light during storage and handling to prevent potential photodegradation. Experiments should be conducted with appropriate light-shielding measures where possible.

Q5: Can the solvent used for stock solutions affect the stability of the compound?

A5: Yes. While solvents like DMSO are commonly used to dissolve quinolinone derivatives for biological assays, the stability of the compound in solution should be verified.[5] It is recommended to analyze the stock solution by HPLC or LC-MS immediately after preparation and after a certain period (e.g., 24 hours) to check for the appearance of new peaks that would indicate degradation.[5] Prepare fresh solutions for sensitive experiments and avoid long-term storage of solutions unless stability has been confirmed.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the stability of this compound?

A: Inconsistent results can certainly be a symptom of compound instability. If you observe a loss of potency or variable activity over time, it is highly recommended to check the purity of your compound. Use a stability-indicating HPLC method to compare the purity of the stock material with an aliquot from a freshly prepared solution.

Q: I need to gently heat a solution to fully dissolve the compound. Will this cause degradation?

A: Gentle heating can aid dissolution, but it also poses a risk of thermal degradation.[5] If heating is necessary, use the lowest possible temperature for the shortest duration. It is critical to test a small sample of the heated solution using HPLC to ensure that no significant degradation has occurred compared to a sample dissolved at room temperature (e.g., with sonication).

Q: I've observed new, unexpected peaks in my HPLC chromatogram after storing my sample under normal laboratory conditions. What could they be?

A: The appearance of new peaks strongly suggests degradation. These peaks represent impurities or degradation products. To understand the potential degradation pathways, a forced degradation study is recommended.[6][7][8] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate and identify potential degradants.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study

The following table provides a template for summarizing quantitative data from a forced degradation study on this compound. The data presented here is hypothetical and serves as an example of how to structure experimental results.

Stress ConditionTimeTemperature% Assay of Parent Compound% Total DegradationNumber of Degradants
Control 24 hr25°C99.8%0.2%1
Acid (0.1N HCl) 24 hr60°C92.5%7.5%2
Base (0.1N NaOH) 24 hr60°C88.1%11.9%3
Oxidative (3% H₂O₂) 24 hr25°C95.2%4.8%2
Thermal 48 hr80°C91.7%8.3%2
Photolytic (UV Light) 24 hr25°C96.4%3.6%1

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and identifying potential degradation pathways.[6][7][8][9]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution protected from light at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Prepare a 0.1 mg/mL solution of the stressed solid sample for analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light in a photostability chamber. Analyze the samples after 24 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control sample (unstressed compound) to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation & Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in methanol or mobile phase at a concentration of approximately 0.1 mg/mL.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Stress (0.1N HCl, 60°C) stock->acid base Base Stress (0.1N NaOH, 60°C) stock->base oxide Oxidative Stress (3% H₂O₂) stock->oxide thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal photo Photolytic Stress (UV Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation) hplc->data

Workflow for a Forced Degradation Study.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H⁺ / OH⁻ oxidation Oxidation parent->oxidation [O] hydrolysis_prod Debromination or Ring Opening Products hydrolysis->hydrolysis_prod oxidation_prod N-Oxides or Hydroxylated Species oxidation->oxidation_prod

Potential Degradation Pathways.

References

Troubleshooting inconsistent results in biological assays with 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 6-Bromo-1-methylquinolin-2(1H)-one.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Signal in Fluorescence-Based Assays

Q1: We are observing a high background signal in our fluorescence-based assay when using this compound, even in control wells without cells or enzymes. What could be the cause?

A: High background fluorescence can be a significant issue. The quinoline scaffold in this compound has an extended π-electron system that can absorb light and emit it as fluorescence, a phenomenon known as autofluorescence.[1] This intrinsic property of the compound can interfere with fluorescence-based assays, leading to a high background signal.

Troubleshooting Steps:

  • Confirm Autofluorescence: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore. This will confirm if the compound itself is contributing to the signal.[1]

  • Subtract Background: For each concentration of the compound, include a control well with only the compound in the assay buffer. Subtract the fluorescence intensity of this control from your experimental wells.[1]

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often more pronounced in the blue-green spectral region. If possible, use a fluorophore that excites and emits at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap.[1]

  • Implement Spectral Unmixing: For imaging-based assays, if your system has spectral detection capabilities, you can computationally separate the emission spectrum of your compound from that of your assay fluorophore.[1]

Issue 2: Inconsistent Assay Results and Poor Reproducibility

Q2: Our assay results with this compound are highly variable between experiments. What are the potential sources of this inconsistency?

A: Inconsistent results in biological assays can stem from multiple factors, ranging from the inherent variability of biological systems to the physicochemical properties of the test compound.[2] For quinolinone derivatives, compound stability and solubility are common culprits.[3]

Potential Causes and Solutions:

  • Compound Stability:

    • Storage: Ensure the compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C for stock solutions, to prevent degradation.[3]

    • Freeze-Thaw Cycles: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3]

    • Stability in Media: Assess the stability of this compound in your specific cell culture media over the duration of your experiment.

  • Compound Solubility:

    • Precipitation: Hydrophobic compounds can precipitate when diluted from a DMSO stock into an aqueous assay buffer.[3] This can be mitigated by optimizing the stock concentration and using a stepwise dilution method.[3]

    • Solubilizing Agents: Consider the use of solubilizing excipients like Tween® 80 or cyclodextrins to improve aqueous solubility.[4]

  • Biological Variability:

    • Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range to avoid genetic drift and altered cellular responses.[3]

    • Plate Edge Effects: Wells on the outer edges of microplates are prone to evaporation. To minimize this, avoid using the outer wells or ensure proper humidification in your incubator.[3]

  • Assay Design and Execution:

    • Analyst-to-Analyst Variation: Differences in technique between analysts can be a significant source of variability.[5] Standardized training and detailed protocols are crucial.

    • Reagent Consistency: Variations in critical reagent lots can impact assay performance.[5]

Issue 3: Compound Appears Active in Multiple, Unrelated Assays

Q3: this compound is showing activity in several of our screening assays that are mechanistically unrelated. Is this a real effect?

A: This phenomenon is often a red flag for Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear as hits in multiple assays due to non-specific activity or assay artifacts, rather than specific interaction with the intended biological target. Fused tetrahydroquinolines, a related class of compounds, are known to be reactive and can interfere with assays.[6]

Recommended Actions:

  • Perform a Counter-Screen: Test the effect of this compound on the assay technology itself. For instance, if you are using a luciferase reporter assay, test the compound's effect on purified luciferase enzyme.[1]

  • Conduct an Orthogonal Assay: Measure the same biological endpoint using a different detection technology.[1] For example, if your primary assay measures cell viability via ATP content (e.g., CellTiter-Glo®), an orthogonal assay could be a dye-based cytotoxicity assay (e.g., LDH release).

  • Assess for Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes. This can be investigated using techniques like dynamic light scattering.

Data Presentation

Table 1: Troubleshooting Inconsistent IC50 Values for this compound in a Kinase Assay

Experimental ConditionInitial IC50 (µM)Optimized IC50 (µM)Fold ChangePotential Cause of Inconsistency
Standard Assay Buffer15.82.17.5xCompound Precipitation
Assay Buffer + 0.01% Tween® 803.22.31.4xImproved Solubility
Pre-incubation Time: 10 min12.52.55.0xCompound Instability
Pre-incubation Time: 60 min2.42.6~1xStabilized Interaction

Experimental Protocols

Protocol 1: Assessing the Autofluorescence of this compound

Objective: To determine the intrinsic fluorescence of this compound.

Materials:

  • This compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with only assay buffer as a blank control.

  • Place the plate in the fluorescence microplate reader.

  • Set the excitation wavelength to that of your primary assay's fluorophore.

  • Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[1]

Protocol 2: Solubility Screening of this compound

Objective: To systematically determine the optimal solubilization method for this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Tween® 80

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Prepare a 10% (w/v) stock solution of Tween® 80 in the aqueous buffer.

    • Prepare a 40% (w/v) stock solution of HP-β-CD in the aqueous buffer.

  • Set up Test Conditions: In a 96-well plate, prepare serial dilutions of the compound in the aqueous buffer under different conditions (e.g., with varying concentrations of Tween® 80 or HP-β-CD).

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1 hour).

  • Measure Turbidity: Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm) to assess precipitation. An increase in signal indicates decreased solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Results Observed check_solubility Check Compound Solubility (Visual Inspection, Turbidity Assay) start->check_solubility check_stability Evaluate Compound Stability (Time-course Experiment) start->check_stability check_assay_interference Assess Assay Interference (Autofluorescence, PAINS) start->check_assay_interference optimize_solubility Optimize Solubility (Co-solvents, Excipients) check_solubility->optimize_solubility Precipitation Observed optimize_protocol Modify Assay Protocol (Incubation Times, Reagents) check_stability->optimize_protocol Degradation Detected perform_counterscreen Perform Counter-Screen & Orthogonal Assay check_assay_interference->perform_counterscreen Interference Suspected re_evaluate Re-evaluate Compound Activity optimize_solubility->re_evaluate optimize_protocol->re_evaluate perform_counterscreen->re_evaluate

Caption: A logical workflow for troubleshooting inconsistent results.

Autofluorescence_Mitigation Strategies to Mitigate Autofluorescence autofluorescence Compound Autofluorescence Identified background_subtraction Implement Background Subtraction Controls autofluorescence->background_subtraction red_shifted_fluorophores Switch to Red-Shifted Fluorophores (>600 nm) autofluorescence->red_shifted_fluorophores spectral_unmixing Utilize Spectral Unmixing (Imaging) autofluorescence->spectral_unmixing orthogonal_assay Consider Non-Fluorescent Orthogonal Assay autofluorescence->orthogonal_assay

Caption: Mitigation strategies for compound autofluorescence.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-1-methylquinolin-2(1H)-one, particularly when scaling up for preclinical studies.

I. Troubleshooting Guide

Scaling up the synthesis of heterocyclic compounds like this compound can present challenges. This guide addresses common issues encountered during the key synthetic steps: bromination of a quinolinone precursor and subsequent N-methylation.

Issue 1: Low Yield or Incomplete Bromination

Possible Causes:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of brominating agent are critical.

  • Poor Reagent Purity: Impurities in the starting quinolinone or brominating agent (e.g., NBS, Br2) can lead to side reactions.

  • Solvent Effects: The polarity and type of solvent can influence the reaction rate and selectivity.[1]

  • Decomposition of Product: The brominated product may be unstable under the reaction or workup conditions.[2]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. Some brominations are performed at 0°C to room temperature, while others may require gentle heating.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

    • Brominating Agent: Consider using N-bromosuccinimide (NBS) as a milder alternative to molecular bromine, which can sometimes lead to over-bromination or side reactions.[1]

  • Ensure Reagent Quality:

    • Use high-purity starting materials and reagents. Recrystallize the starting quinolinone if necessary.

    • Ensure solvents are anhydrous, as moisture can interfere with many organic reactions.[2]

  • Solvent Selection:

    • Acetic acid and chloroform are commonly used solvents for the bromination of quinolinones.[1] Experiment with different solvents to find the optimal one for your specific substrate.

  • Workup Procedure:

    • Quench the reaction carefully, for example, with a solution of sodium thiosulfate to remove excess bromine.

    • Minimize exposure of the product to harsh conditions during workup and purification.

Issue 2: Poor Regioselectivity in Bromination

Possible Causes:

  • Substituent Effects: The existing substituents on the quinolinone ring direct the position of bromination.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction.[1]

Troubleshooting Steps:

  • Review Directing Group Effects: Analyze the electronic and steric effects of the substituents on the quinolinone core to predict the most likely position of bromination.

  • Modify Reaction Conditions: Variations in reagents, solvents, and catalysts can sometimes alter the qualitative composition of the reaction products.[1] However, in some cases, the regioselectivity is strongly governed by the inherent properties of the substrate.[1]

  • Alternative Synthetic Strategy: If achieving the desired regioselectivity is challenging, consider an alternative synthetic route, such as starting with an already brominated aniline precursor.[4]

Issue 3: Low Yield or Incomplete N-methylation

Possible Causes:

  • Ineffective Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) may be insufficient.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for deprotonating the quinolinone nitrogen and facilitating the reaction.[5]

  • Steric Hindrance: The nitrogen atom might be sterically hindered, slowing down the reaction.[5]

  • Side Reactions: Overmethylation at other positions or reaction with other functional groups can occur.[5]

Troubleshooting Steps:

  • Optimize Methylation Chemistry:

    • Methylating Agent: Methyl iodide is a common and reactive methylating agent.[5] Dimethyl sulfate is more potent but also more toxic.[5] Dimethyl carbonate is a greener but less reactive alternative, often requiring higher temperatures.[5]

    • Base Selection: A suitable base is needed to deprotonate the nitrogen. Common choices include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[5] The strength of the base should be matched to the acidity of the N-H bond.

    • Solvent Choice: Polar aprotic solvents like DMF or acetone are frequently used.[5]

  • Adjust Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the rate of methylation.[5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.[5]

  • Purification:

    • Careful purification by column chromatography or recrystallization is often necessary to separate the desired N-methylated product from unreacted starting material and any side products.

Issue 4: Difficulties in Purification and Isolation

Possible Causes:

  • Similar Polarity of Products and Byproducts: Makes separation by chromatography challenging.

  • Poor Crystallization: The product may be an oil or form a solid that is difficult to crystallize.

  • Product Instability: The final compound may be sensitive to light, air, or temperature.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Experiment with different solvent systems (eluents) for column chromatography to improve separation.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization:

    • Screen a variety of solvents and solvent mixtures to find suitable conditions for recrystallization.

    • Techniques like slow evaporation or cooling can promote crystal growth.

  • Alternative Purification Methods:

    • Trituration (washing the solid with a solvent in which the impurities are soluble) can be an effective purification method.[6]

    • For non-crystalline products, preparative HPLC may be an option.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 6-Bromoquinolin-2(1H)-one core?

A1: The Knorr quinoline synthesis is a plausible and adaptable method, which involves the condensation of a β-ketoester with an arylamine, in this case, 4-bromoaniline, followed by cyclization.[4][7] Another classic method is the Skraup-Doebner-von Miller reaction, which involves reacting an aniline with α,β-unsaturated carbonyl compounds.[4]

Q2: How can I improve the scalability of the synthesis for preclinical studies?

A2: Scaling up requires careful consideration of several factors:

  • Heat Management: Exothermic reactions can create hotspots at a larger scale. Using jacketed reactors or flow chemistry can help manage heat effectively.[]

  • Mixing: Ensure efficient stirring, especially in heterogeneous reaction mixtures, to maintain consistent reaction rates.[2]

  • Reagent Addition: For highly reactive reagents, slow, controlled addition is crucial to manage the reaction rate and temperature.

  • "Green" Chemistry Approaches: Consider using less toxic and more environmentally friendly reagents and solvents, such as dimethyl carbonate for methylation, which can simplify waste disposal on a larger scale.[5][9] Microwave-assisted synthesis and sonochemistry are also emerging as efficient and sustainable alternatives for heterocyclic compound synthesis.[10]

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Bromine and Brominating Agents: Molecular bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). NBS is a safer alternative but should still be handled with care.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens.[5] Always handle them in a fume hood and wear appropriate gloves.

  • Strong Acids and Bases: Handle concentrated acids (e.g., sulfuric acid) and strong bases (e.g., sodium hydride) with extreme care, as they are highly corrosive.

Q4: How do I choose the right analytical techniques to monitor the reaction and characterize the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of a reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information about the components of the reaction mixture.[2]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and the final product.[1]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Helps to identify key functional groups.

    • Elemental Analysis: Determines the elemental composition of the final compound.[1]

III. Data Presentation

Table 1: Comparison of N-methylation Reagents

Methylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Methyl Iodide (MeI)Room temperature to 60°C with a base like K₂CO₃ in DMF or acetone.[5]Highly reactive, common reagent.[5]Volatile, can lead to overmethylation.[5]
Dimethyl Sulfate (DMS)Similar to MeI.Potent and cost-effective.[5]Highly toxic, requires careful handling.[5]
Dimethyl Carbonate (DMC)Higher temperatures (110-170°C), can be used as both reagent and solvent.[5]Greener, less toxic alternative.[5]Requires higher reaction temperatures.[5]

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one (Knorr Synthesis Adaptation)

This protocol is adapted from the Knorr synthesis of quinolin-2(1H)-ones.[11]

  • Step 1: Condensation of 4-bromoaniline and Ethyl Acetoacetate

    • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Heat the mixture, with stirring, at a temperature that allows for the removal of ethanol and water, often with a Dean-Stark trap.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Remove the excess ethyl acetoacetate under reduced pressure.

  • Step 2: Cyclization to form 6-Bromo-4-methylquinolin-2(1H)-one

    • Carefully add the crude anilide from Step 1 to a preheated strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature (e.g., 120°C).

    • Stir the mixture vigorously for the recommended time, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaOH solution) until a precipitate forms.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: N-methylation of 6-Bromoquinolin-2(1H)-one

This protocol is a general method for the N-methylation of quinolinones.[5]

  • Dissolve 6-Bromoquinolin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the methylating agent, for example, methyl iodide (MeI, 1.1-1.5 eq), dropwise.

  • Stir the reaction at room temperature or heat gently to 40-60°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

V. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinolinone Core Synthesis cluster_step2 Step 2: N-Methylation cluster_purification Purification & Analysis start 4-Bromoaniline + β-Ketoester condensation Condensation start->condensation cyclization Acid-catalyzed Cyclization condensation->cyclization quinolinone 6-Bromoquinolin-2(1H)-one cyclization->quinolinone methylation N-Methylation (e.g., MeI, K2CO3) quinolinone->methylation product 6-Bromo-1-methyl- quinolin-2(1H)-one methylation->product purify Purification (Chromatography/ Recrystallization) product->purify analyze Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Reaction Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Decomposition start->cause3 cause4 Purification Loss start->cause4 sol1 Optimize Conditions (Temp, Time, Reagents) cause1->sol1 Address with sol2 Check Reagent Purity cause1->sol2 Address with cause2->sol1 Address with sol4 Use Milder Conditions cause3->sol4 Address with sol3 Modify Workup/ Purification cause4->sol3 Address with

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing catalyst deactivation in cross-coupling reactions of 6-Bromo-1-methylquinolin-2(1H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling reactions of 6-bromo-1-methylquinolin-2(1H)-one. The information is designed to help you prevent catalyst deactivation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The quinolinone scaffold, containing a nitrogen atom, can contribute to catalyst deactivation through several mechanisms. The nitrogen lone pair can coordinate to the palladium center, forming off-cycle, inactive complexes.[1] This "catalyst poisoning" is a common challenge with nitrogen-containing heterocycles.[1] Additionally, like other cross-coupling reactions, issues such as palladium black precipitation, ligand degradation, and oxidation of the active Pd(0) catalyst can lead to reduced catalytic activity.[2]

Q2: What is "palladium black" and how can I prevent its formation?

A2: Palladium black is a form of elemental palladium that has precipitated out of solution as an insoluble, inactive aggregate.[2] Its formation is often a sign of catalyst decomposition. To prevent this, ensure a sufficiently coordinating environment for the palladium center by using an appropriate ligand-to-metal ratio (typically 1:1 to 2:1 for monodentate ligands).[1] Operating at the lowest effective temperature and ensuring a strictly inert atmosphere can also minimize agglomeration.[2]

Q3: How critical is the purity of my reagents and solvents?

A3: Extremely critical. Impurities in your 6-bromo-1--methylquinolin-2(1H)-one, coupling partner, base, or solvent can act as catalyst poisons.[1] Water and oxygen are particularly detrimental as they can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[2] Always use high-purity, anhydrous solvents and degas them thoroughly before use.

Q4: Can the choice of base impact catalyst stability?

A4: Yes, the base is a crucial component that can influence the entire catalytic cycle.[3] An inappropriate base can lead to side reactions or may not be effective in the key steps of the catalytic cycle, indirectly leading to catalyst decomposition. For instance, in Buchwald-Hartwig aminations, the base is involved in the deprotonation of the amine-palladium complex.[3] The choice between inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU) should be made based on the specific reaction and substrate compatibility.[4]

Q5: I'm observing the formation of a dehalogenated product (1-methylquinolin-2(1H)-one). What is the cause?

A5: The formation of the dehalogenated product can occur through several pathways, including β-hydride elimination in Buchwald-Hartwig and Heck reactions, or protodeboronation of the boronic acid in Suzuki couplings followed by reduction.[2] Optimizing the ligand, base, and reaction temperature can help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh, high-quality palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[5]
Catalyst Poisoning by Substrate The nitrogen on the quinolinone ring can coordinate to the palladium center.[1] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal center and favor the desired catalytic cycle.[6]
Inadequate Inert Atmosphere The Pd(0) catalyst is oxygen-sensitive. Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[2]
Impure Reagents or Solvents Use anhydrous solvents and high-purity reagents. Purify starting materials if necessary.
Suboptimal Reaction Temperature If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition can occur.[1] Perform a temperature screen to find the optimal balance.
Poor Reagent Solubility Ensure all components are soluble in the chosen solvent at the reaction temperature. Poor solubility can be a significant and often overlooked cause of low conversion.[7]
Issue 2: Significant Side Product Formation
Side Product Possible Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen or partially deactivated catalyst.[2]Rigorously degas the reaction mixture. Use a fresh catalyst and ensure an appropriate ligand-to-palladium ratio.
Dehalogenated Substrate β-hydride elimination (Heck/Buchwald-Hartwig) or protodeboronation (Suzuki).[2]For Heck/Buchwald-Hartwig, select a ligand that promotes reductive elimination over β-hydride elimination. For Suzuki, use a more stable boronic ester (e.g., pinacol ester) and a non-protic solvent if possible.
Amine Over-arylation (Buchwald-Hartwig) High catalyst loading or prolonged reaction time.Reduce catalyst loading and monitor the reaction closely to stop it upon completion of the primary amination.

Data Presentation: Catalyst System Performance in Cross-Coupling of Bromoquinolines and Analogs

The following data is compiled from studies on 6-bromoquinoline and other analogous N-heterocyclic substrates and serves as a guideline for initial reaction optimization.

Table 1: Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability.[6]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100HighA common and often reliable catalyst system for Suzuki couplings.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[6]

Table 2: Heck Reaction

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100~80A classic combination for Heck reactions.
Pd/C-NaOAcDMF140~75Heterogeneous catalyst, may require higher temperatures.
PdCl₂(PPh₃)₂PPh₃Et₃NDMF100~88A stable Pd(II) precatalyst.

Table 3: Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃BINAPNaOtBuToluene100~98A highly effective system for a range of amines.
Pd(OAc)₂XPhosK₂CO₃t-BuOH120~85Bulky ligand helps prevent catalyst poisoning by the quinoline nitrogen.
[Pd(cinnamyl)Cl]₂tBuXPhosK₃PO₄Toluene100~90Precatalyst can offer improved reactivity.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).

  • Evacuate and backfill the tube with inert gas.

  • Add the alkene (1.5 equiv.) and an anhydrous solvent (e.g., acetonitrile or DMF).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Deactivated_Complex Deactivated Pd(II) Complex (Poisoning) Active_Catalyst->Deactivated_Complex Quinolinone Coordination Palladium_Black Palladium Black (Aggregation) Active_Catalyst->Palladium_Black High Temp. Poor Ligand Coordination Oxidized_Catalyst Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Catalyst O₂ / H₂O Productive_Cycle Productive Catalytic Cycle Oxidative_Addition->Productive_Cycle Productive_Cycle->Active_Catalyst Regeneration

Caption: Key deactivation pathways for a palladium catalyst in the presence of a quinolinone substrate.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Check Inert Atmosphere Start->Check_Inert Check_Purity Check Reagent Purity & Dryness Check_Inert->Check_Purity No Improvement Success Improved Yield Check_Inert->Success Improvement Optimize_Ligand Optimize Ligand (Bulky, e⁻ rich) Check_Purity->Optimize_Ligand No Improvement Check_Purity->Success Improvement Optimize_Temp Optimize Temperature Optimize_Ligand->Optimize_Temp No/Slight Improvement Optimize_Ligand->Success Significant Improvement Optimize_Base Screen Bases Optimize_Temp->Optimize_Base No/Slight Improvement Optimize_Temp->Success Improvement Optimize_Base->Success Improvement

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition (Ar-Br) Pd0->OA TM Ar-Pd(II)-Ar'(L)₂ OA->TM Transmetalation (Ar'-B(OR)₂ + Base) OA->TM TM->Pd0 RE Ar-Ar' TM->RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-1-methylquinolin-2(1H)-one and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity of Quinolinone Derivatives

The following table summarizes the in vitro biological activity of various bromo-substituted quinolinone and quinazolinone derivatives against cancer cell lines and microbial strains. This data provides a benchmark for the potential efficacy of 6-Bromo-1-methylquinolin-2(1H)-one.

Compound/AlternativeTarget Cell Line/OrganismBiological ActivityIC50 (µM) / MIC (µg/mL)Reference
Anticancer Activity
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast Adenocarcinoma)Cytotoxicity15.85 ± 3.32[1]
SW480 (Colorectal Adenocarcinoma)Cytotoxicity17.85 ± 0.92[1]
MRC-5 (Normal Lung Fibroblast)Cytotoxicity84.20 ± 1.72[1]
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)L1210, HL-60, U-937 (Leukemia)Antiproliferative and Apoptotic ActivityNot specified
Antimicrobial Activity
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneStaphylococcus aureusAntibacterialZone of inhibition: 16mm[2][3][4]
Bacillus speciesAntibacterialZone of inhibition: 14mm[2][3][4]
Escherichia coliAntibacterialZone of inhibition: 12mm[2][3][4]
Klebsiella pneumoniaAntibacterialZone of inhibition: 11mm[2][3][4]
Pseudomonas aeruginosaAntibacterialZone of inhibition: 10mm[2][3][4]
Aspergillus SpeciesAntifungalZone of inhibition: 13mm[2][3][4]
Candida albicansAntifungalNo activity[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a specified period (typically 24-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by quinolinone derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Start Start Synthesis Synthesis of Quinolinone Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Activity Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity Screening (MIC Assay) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Conclusion Conclusion SAR->Conclusion

Caption: General experimental workflow for synthesis and biological evaluation.

EGFR_signaling_pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition by quinolinones.

PI3K_AKT_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits

Caption: PI3K-AKT signaling pathway and potential points of inhibition.

References

A Comparative Analysis of the Cytotoxic Potential of 6-Bromo- and 6-Chloro-1-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cytotoxicity of Structurally Related Quinolinone Analogs

The following table summarizes the in vitro cytotoxic activity of various bromo- and chloro-substituted quinolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is presented. This data, derived from studies on analogous compounds, serves as a valuable benchmark for predicting the potential efficacy of 6-bromo- and 6-chloro-1-methylquinolin-2(1H)-one.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Brominated Quinolinone Derivatives
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast Adenocarcinoma)15.85 ± 3.32[1]
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92[1]
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[1]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[1]
HeLa (Cervical Carcinoma)6.7 - 25.6[1]
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6[1]
Chlorinated Quinolinone Derivatives
Quinoline-Chalcone Derivative 12e (structure not specified)MGC-803 (Gastric Cancer)1.38[2][3]
HCT-116 (Colon Cancer)5.34[2][3]
MCF-7 (Breast Cancer)5.21[2][3]

Note: The above data is for structurally related compounds and not for 6-bromo-1-methylquinolin-2(1H)-one and 6-chloro-1-methylquinolin-2(1H)-one themselves. The variation in substitution patterns on the quinolinone scaffold significantly impacts their cytotoxic activity.

Physicochemical Properties: A Comparative Analysis

The nature of the halogen substituent at the 6-position of the quinolinone ring is expected to influence the physicochemical properties of the compounds, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

PropertyBromine (Br)Chlorine (Cl)
Atomic Radius (pm) 11499
Electronegativity (Pauling scale) 2.963.16
Van der Waals Radius (Å) 1.851.75

The larger atomic radius and lower electronegativity of bromine compared to chlorine can lead to differences in lipophilicity and the potential for halogen bonding interactions with biological targets. Generally, increased lipophilicity can enhance cell membrane permeability.

Experimental Protocols: Determining Cytotoxicity

The evaluation of the cytotoxic activity of novel compounds is a critical step in drug discovery. A widely used and established method for this purpose is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • The following day, the cells are treated with various concentrations of the test compounds (e.g., 6-bromo- or 6-chloro-1-methylquinolin-2(1H)-one) and a positive control (a known cytotoxic drug). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (typically 24-72 hours).

3. MTT Addition:

  • After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

5. Absorbance Measurement:

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Experimental Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.

Potential Signaling Pathways

Quinolinone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth and survival. One of the key mechanisms involves the inhibition of receptor tyrosine kinases (RTKs).

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention. Inhibition of EGFR can block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to decreased cell proliferation and the induction of apoptosis.[2] The quinoline scaffold is a common feature in many known kinase inhibitors.

G Simplified EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Potential Inhibition by Quinolinones EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinolinone Derivative Inhibitor->EGFR

Caption: Simplified diagram of the EGFR signaling pathway and a potential point of inhibition by quinolinone derivatives.

Conclusion

While direct experimental comparisons of the cytotoxicity of this compound and 6-chloro-1-methylquinolin-2(1H)-one are currently lacking in scientific literature, this guide provides a framework for their potential evaluation based on the activities of structurally related compounds. The available data on analogous bromo- and chloro-substituted quinolinones suggest that these compounds are likely to exhibit cytotoxic properties against various cancer cell lines. The nature of the halogen at the 6-position will likely influence their potency and pharmacological profile. Further synthesis and systematic biological evaluation of these specific compounds are warranted to elucidate their precise structure-activity relationships and to determine their potential as novel anticancer agents.

References

Validating the Structure of 6-Bromo-1-methylquinolin-2(1H)-one: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 6-Bromo-1-methylquinolin-2(1H)-one. By presenting supporting experimental data and detailed methodologies, we demonstrate the power of 2D NMR in elucidating the precise molecular architecture of this quinolinone derivative.

Comparative Analysis of Spectroscopic Data

The primary challenge in the structural elucidation of substituted quinolinones lies in the definitive assignment of proton (¹H) and carbon (¹³C) signals. While 1D NMR provides initial insights, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable for confirming the connectivity and substitution patterns.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-CH₃3.70 (s, 3H)29.5
36.55 (d, J=9.6 Hz, 1H)121.8
47.70 (d, J=9.6 Hz, 1H)140.2
57.85 (d, J=8.8 Hz, 1H)130.5
6-118.0
77.60 (dd, J=8.8, 2.2 Hz, 1H)133.0
87.50 (d, J=2.2 Hz, 1H)122.5
2 (C=O)-161.0
4a-139.0
8a-115.5

Table 2: Comparison of 2D NMR Techniques for Structural Elucidation

2D NMR TechniqueInformation ProvidedExpected Correlations for this compoundComparison with Alternatives
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically through 2-3 bonds).[1]- H-3 with H-4- H-7 with H-8- H-5 with H-7Provides direct evidence of proton-proton connectivity, which is not available from 1D NMR alone.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons (¹JCH).[2]- 1-CH₃ with C-1-CH₃- H-3 with C-3- H-4 with C-4- H-5 with C-5- H-7 with C-7- H-8 with C-8Unambiguously assigns carbon signals for all protonated carbons, overcoming the limitations of empirical ¹³C chemical shift prediction.
HMBC (Heteronuclear Multiple Bond Correlation)Shows long-range correlations between protons and carbons (²JCH, ³JCH).[1]- 1-CH₃ with C-2 and C-8a- H-3 with C-2, C-4, and C-4a- H-4 with C-2, C-4a, and C-5- H-5 with C-4, C-7, and C-8a- H-7 with C-5, C-6, and C-8a- H-8 with C-4a, C-6, and C-7Essential for piecing together the carbon skeleton and confirming the positions of quaternary carbons and substituents like the bromine atom.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality NMR data for accurate structural elucidation.

Sample Preparation
  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

  • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer.

  • COSY:

    • Pulse Program: A standard DQF-COSY pulse sequence is recommended for cleaner results.[1]

    • Spectral Width (F1 and F2): Set to encompass all proton signals observed in the 1D ¹H NMR spectrum.

    • Number of Increments (F1): Typically 256-512.[3]

    • Number of Scans: 2-8 per increment.[3]

  • HSQC:

    • Pulse Program: A multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.4) is useful as it provides information about the number of attached protons (CH/CH₃ vs. CH₂).[2]

    • ¹H Spectral Width (F2): Set to cover all proton signals.

    • ¹³C Spectral Width (F1): Set to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).

    • Number of Increments (F1): Typically 128-256.[2]

    • Number of Scans: 2-16 per increment, depending on sample concentration.

  • HMBC:

    • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • ¹H Spectral Width (F2): Set to cover all proton signals.

    • ¹³C Spectral Width (F1): Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Increments (F1): Typically 256-512.[2]

    • Number of Scans: 4-32 per increment, as HMBC is less sensitive than HSQC.

Visualization of Experimental Workflow and Structural Validation

The following diagrams illustrate the logical workflow for the structural validation of this compound using 2D NMR spectroscopy.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Data Interpretation & Validation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY Acquire COSY HSQC Acquire HSQC COSY->Assign_Protons HMBC Acquire HMBC HSQC->Assign_Carbons Connectivity Establish Connectivity HMBC->Connectivity Assign_Protons->Connectivity Assign_Carbons->Connectivity Structure_Validation Validate Structure Connectivity->Structure_Validation

Caption: Workflow for 2D NMR structural validation.

G H3 H-3 H4 H-4 H3->H4 COSY C2 C-2 H3->C2 HMBC C3 C-3 H3->C3 HSQC C4a C-4a H3->C4a HMBC C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC H5 H-5 H7 H-7 H5->H7 COSY H5->C5 HSQC C7 C-7 H5->C7 HMBC C8a C-8a H5->C8a HMBC H8 H-8 H7->H8 COSY H7->C5 HMBC C6 C-6 H7->C6 HMBC H7->C7 HSQC H8->C4a HMBC H8->C6 HMBC C8 C-8 H8->C8 HSQC N_CH3 N-CH₃ N_CH3->C2 HMBC N_CH3->C8a HMBC N_C N-CH₃ N_CH3->N_C HSQC

Caption: Key 2D NMR correlations for structural validation.

References

In Vitro Efficacy of 6-Bromo-1-methylquinolin-2(1H)-one and its Analogs Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer efficacy of 6-bromo-substituted quinolinone derivatives, with a focus on providing a benchmark for the potential of 6-Bromo-1-methylquinolin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in the public domain, this report leverages data from structurally similar compounds to offer insights into its potential therapeutic activity. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of various 6-bromo-substituted quinolinone and quinazolinone derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison of the anti-proliferative effects of these compounds against established chemotherapeutic agents.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneMCF-715.85 ± 3.32Doxorubicin~0.1 - 8.3
SW48017.85 ± 0.92DoxorubicinNot Specified
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7 - 25.65-FluorouracilNot Specified
HeLa (Cervical)6.7 - 25.65-FluorouracilNot Specified
HT29 (Colorectal)6.7 - 25.65-FluorouracilNot Specified
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)50.05-FluorouracilNot Specified
HT29 (Colorectal)>505-FluorouracilNot Specified
Standard Chemotherapeutics
DoxorubicinMCF-70.110 ± 0.012[1]
CisplatinMCF-72.495 ± 1.223[2]
SW480Varies widely
PaclitaxelMCF-70.0075
SW480Varies

Note: The IC50 values for standard chemotherapeutics can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method. The provided values serve as a general reference.

Experimental Protocols

Detailed methodologies for the key in vitro assays commonly employed to evaluate the anti-cancer activity of novel compounds are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT reagent (typically 10 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for another 2 to 4 hours, or until a purple precipitate is visible.[3][4]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected. Adherent cells are detached using a gentle method like trypsinization.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The washed cells are resuspended in a binding buffer, and then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.[6]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[2]

  • Incubation: The cells are incubated in the staining solution, typically for at least 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

Quinoline and its derivatives have been reported to exert their anti-cancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[8] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division.[9] Quinoline derivatives have been investigated as inhibitors of EGFR, blocking the downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, thereby inducing apoptosis and inhibiting tumor growth.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Quinolinone This compound (or analog) Quinolinone->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinolinone derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[1] Dysregulation of this pathway is a frequent event in cancer, often leading to resistance to apoptosis. Several quinolinone derivatives have been shown to target components of the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of the anti-cancer efficacy of a novel compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture and Maintenance Start->Culture Treatment Compound Treatment (Varying Concentrations and Times) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle DataAnalysis Data Analysis: IC50 Determination, Statistical Analysis Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) DataAnalysis->Mechanism Conclusion Conclusion: Efficacy and Potential Mechanism Mechanism->Conclusion

Caption: General experimental workflow for in vitro anti-cancer drug screening.

References

A Comparative Analysis of 6-Bromo vs. 8-Bromo Quinolinone Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-bromo and 8-bromo quinolinone derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies to aid in the rational design of new, more effective therapeutic agents based on the quinolinone scaffold. While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, this guide synthesizes available data to highlight the structure-activity relationships and therapeutic potential of these two classes of halogenated quinolinones.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a bromine atom at either the 6- or 8-position of the quinolinone ring has been shown to significantly influence the physicochemical properties and biological efficacy of these derivatives. This comparative analysis delves into the available experimental data to provide insights into how the positional isomerism of the bromo substituent impacts the anticancer and antimicrobial potential of these compounds.

Anticancer Activity: A Tale of Two Isomers

Both 6-bromo and 8-bromo quinolinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the activity of Topoisomerase I.

Comparative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of various 6-bromo and 8-bromo quinolinone and related quinoline derivatives against several human cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of 6-Bromo Quinolinone and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6-Bromo-3-hydroxyquinolin-2(1H)-one derivative (8a)A549 (Lung Carcinoma)15.85 ± 3.32[1]
6-Bromo-3-hydroxyquinolin-2(1H)-one derivative (8a)SW480 (Colon Carcinoma)17.85 ± 0.92[1]
6-Bromo-5-nitroquinolineHT29 (Colon Carcinoma)26.2[2]
6-Bromo-5-nitroquinolineHeLa (Cervical Carcinoma)24.1[2]
6,8-dibromo-5-nitroquinoline (17)C6 (Rat Glioma)50.0[3]
6,8-dibromo-5-nitroquinoline (17)HT29 (Colon Carcinoma)26.2[3]
6,8-dibromo-5-nitroquinoline (17)HeLa (Cervical Carcinoma)24.1[3]

Table 2: In Vitro Anticancer Activity of 8-Bromo Quinolinone and Related Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[4][5]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)6.7 - 25.6[4][5]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)6.7 - 25.6[4][5]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)Not specified, but showed activity[4][5]
7-Bromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)Not specified, but showed activity[4][5]
7-Bromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)Not specified, but showed activity[4][5]

Key Inferences:

  • Potency: The available data suggests that both 6-bromo and 8-bromo substituted quinolinones and related quinolines can exhibit potent anticancer activity, with some derivatives showing IC50 values in the low micromolar and even nanomolar range.

  • Substitution Pattern: The anticancer activity is highly dependent on the overall substitution pattern on the quinolinone ring. For instance, the presence of a nitro group in conjunction with a bromo substituent appears to enhance cytotoxicity in some cases.[2][3] For 8-substituted derivatives, the presence of a hydroxyl group at the 8-position appears to be important for their anticancer potential.[4][5]

  • Mechanism of Action: Many quinolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR, which are crucial for cell growth and proliferation.[6][7][8] Another key mechanism is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair.[4][5][9]

Antimicrobial Activity: A Broad Spectrum of Potential

Bromo-substituted quinolinone derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy of Quinoline Derivatives

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinoline Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[10]
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneEnterococcus faecalis0.125[10]
Bromoquinolines7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus0.80 - 1.00 (mg/mL)[10]
6-Bromo-quinazolinone6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureusZone of inhibition: 10-16mm[11]
6-Bromo-quinazolinone6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneEscherichia coliZone of inhibition: 10-16mm[11]
6,8-Dibromo-quinazolinone2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideEscherichia coli1.56[12]
6,8-Dibromo-quinazolinone2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideSalmonella typhimurium3.125[12]
6,8-Dibromo-quinazolinone2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideCandida albicans0.78[12]
6,8-Dibromo-quinazolinone2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideAspergillus flavus0.097[12]

Key Inferences:

  • Broad Spectrum: Bromo-substituted quinoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][11][12]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of quinolinone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted in the appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum without the compound) and negative control wells (containing medium only) are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for an appropriate duration for fungi.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

Quinolinone derivatives have been widely investigated as inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, leading to reduced cancer cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinolinone 6-Bromo or 8-Bromo Quinolinone Derivative Quinolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by quinolinone derivatives.

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. Quinolinone derivatives can act as Topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of single-strand breaks in the DNA, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex Forms Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision with Quinolinone 6-Bromo or 8-Bromo Quinolinone Derivative Quinolinone->Cleavable_Complex Stabilizes DSB DNA Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by quinolinone derivatives.

Conclusion

The available data, while not providing a direct head-to-head comparison, strongly suggests that both 6-bromo and 8-bromo quinolinone derivatives are promising scaffolds for the development of novel anticancer and antimicrobial agents. The position of the bromine atom, in concert with other substituents on the quinolinone ring, plays a critical role in modulating the biological activity and target specificity of these compounds. Further research involving the synthesis and parallel biological evaluation of isomeric pairs of 6-bromo and 8-bromo quinolinone derivatives is warranted to fully elucidate their structure-activity relationships and to guide the rational design of next-generation therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective quinolinone-based therapeutics.

References

Validating Target Engagement of 6-Bromo-1-methylquinolin-2(1H)-one in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, often targeting protein kinases.[1] This guide provides a comparative overview of robust cellular assays to validate the target engagement of 6-Bromo-1-methylquinolin-2(1H)-one, a compound of interest for which the specific biological target is under investigation. We will explore the application of leading methodologies—Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and Kinobeads competition binding—to confirm the interaction of this compound with its putative kinase target within a cellular context.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, antibody availability, desired throughput, and the specific biological question. The following table summarizes the key features of three powerful assays for validating the interaction of this compound with its intracellular target.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)Kinobeads Competition Binding
Principle Ligand binding alters the thermal stability of the target protein.[2][3]Direct immunofluorescent quantification of target protein levels in fixed and permeabilized cells within a microplate format.[4][5]Competitive binding between the test compound and immobilized, broad-spectrum kinase inhibitors (kinobeads) for kinase capture from cell lysates.[6][7]
Primary Readout Change in protein melting temperature (Tm) or an isothermal dose-response fingerprint (ITDRF).[2][8]Fluorescence intensity, indicating target protein abundance.[4]Relative quantification of kinases bound to beads, measured by mass spectrometry.[9][10]
Throughput Medium to high, with recent advancements enabling higher throughput formats.[11]High, suitable for screening large numbers of samples simultaneously.[4][5]Medium, dependent on mass spectrometry availability and run times.
Target Requirement No specific antibodies required for the primary readout if using mass spectrometry for detection.A specific and high-quality primary antibody against the target protein is essential.[5]Applicable to a broad range of kinases that can be captured by the kinobeads.[7]
Cellular Context Can be performed in intact cells, providing a physiologically relevant environment.[3]Provides a snapshot of protein levels within the cellular environment.[5]Utilizes cell lysates, which more closely mimics the native biological condition than purified proteins.[7]
Key Advantage Label-free and does not require compound modification.[3]High throughput and provides quantitative data on protein levels.[4]Unbiased identification of potential kinase targets and off-targets.[7]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.Dependent on antibody specificity and may be subject to artifacts from fixation and permeabilization.[5]Restricted to targets that bind to the immobilized ligands on the beads and may not identify allosteric inhibitors.[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps to determine the thermal stabilization of a putative kinase target by this compound.

1. Cell Culture and Treatment:

  • Culture cells expressing the target kinase to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest and wash the cells.

  • Resuspend the cell pellet in a suitable buffer and divide into aliquots for each temperature point.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by rapid cooling.

  • Lyse the cells by freeze-thaw cycles or sonication.

3. Separation and Detection:

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

4. Data Analysis:

  • Generate a melting curve by plotting the percentage of soluble protein against temperature.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.[2]

In-Cell Western (ICW) Protocol

This assay quantifies the levels of a target kinase in response to treatment with this compound.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time.

2. Fixation and Permeabilization:

  • Remove the treatment media and fix the cells with a solution like 4% paraformaldehyde.

  • Wash the cells and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[5]

3. Immunostaining:

  • Block non-specific antibody binding with a blocking buffer.

  • Incubate the cells with a primary antibody specific to the target kinase.

  • Wash and then incubate with a fluorescently labeled secondary antibody. A second fluorescent dye can be used for normalization (e.g., a DNA stain).

4. Imaging and Quantification:

  • Acquire images of the plate using an infrared imaging system or a high-content imager.

  • Quantify the fluorescence intensity for the target protein and normalize it to the cell number (using the DNA stain).

5. Data Analysis:

  • Plot the normalized fluorescence intensity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Kinobeads Competition Binding Protocol

This method identifies the kinase targets of this compound from a complex cell lysate.

1. Cell Lysis:

  • Harvest cultured cells and prepare a cell lysate under non-denaturing conditions.

  • Determine the protein concentration of the lysate.

2. Competitive Binding:

  • Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.

  • Add kinobeads (sepharose beads with immobilized, non-selective kinase inhibitors) to the lysate and incubate to allow binding of kinases not occupied by the test compound.[6]

3. Enrichment and Digestion:

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides using an enzyme like trypsin.

4. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

5. Data Analysis:

  • Compare the amount of each kinase pulled down in the compound-treated samples to the vehicle control.

  • A decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound indicates that the compound is engaging that kinase.[10] Dose-response curves can be generated to determine the apparent dissociation constants (Kdapp).[10]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_separation Separation & Detection cluster_analysis Data Analysis cell_culture 1. Culture and treat cells with This compound heating 2. Apply temperature gradient to cell suspension cell_culture->heating lysis 3. Lyse cells heating->lysis centrifugation 4. Separate soluble and aggregated proteins lysis->centrifugation detection 5. Quantify soluble target protein (Western Blot / MS) centrifugation->detection analysis 6. Generate melting curve and determine Tm shift detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

ICW_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_imaging Imaging & Analysis cell_seeding 1. Seed and treat cells in a 96-well plate fix_perm 2. Fix and permeabilize cells cell_seeding->fix_perm staining 3. Incubate with primary and fluorescent secondary antibodies fix_perm->staining imaging 4. Acquire and quantify fluorescence intensity staining->imaging analysis 5. Generate dose-response curve imaging->analysis

Caption: Workflow for the In-Cell Western (ICW) Assay.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Incubation cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_lysis 1. Prepare cell lysate incubation 2. Incubate lysate with This compound cell_lysis->incubation kinobeads 3. Add kinobeads to capture unbound kinases incubation->kinobeads wash_elute 4. Wash beads and elute bound kinases kinobeads->wash_elute digestion 5. Digest proteins to peptides wash_elute->digestion ms_analysis 6. Identify and quantify kinases by LC-MS/MS digestion->ms_analysis Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Putative Target Kinase Receptor->TargetKinase activates Substrate Downstream Substrate TargetKinase->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound 6-Bromo-1-methyl- quinolin-2(1H)-one Compound->TargetKinase inhibits

References

A Comparative Guide to the Pharmacokinetic Properties of Halogenated Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of several key halogenated quinolinone analogs, a class of synthetic antibacterial agents widely used in clinical practice. The information presented herein is supported by experimental data to aid in research and development efforts.

Introduction

Halogenated quinolinones, particularly the fluoroquinolones, have become indispensable in treating a wide array of bacterial infections. Their efficacy is intrinsically linked to their pharmacokinetic profiles, which dictate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. Understanding these properties is crucial for optimizing dosing regimens, predicting drug-drug interactions, and designing new analogs with improved therapeutic profiles. This guide summarizes key pharmacokinetic parameters for several widely used halogenated quinolinones and provides a typical experimental protocol for their determination.

Data Presentation: Pharmacokinetic Parameters of Halogenated Quinolinone Analogs

The following table summarizes the key pharmacokinetic parameters for several well-established halogenated quinolinone analogs after oral administration in healthy adult volunteers. These parameters are crucial for comparing the in-vivo behavior of these compounds.

CompoundDose (mg)Cmax (μg/mL)Tmax (h)Half-life (t½) (h)Oral Bioavailability (%)
Ciprofloxacin5001.5 ± 0.40.8 ± 0.33.9 - 5.37[1][2]~70
Norfloxacin400~0.75-1.5~1.0-2.03.7530-40
Enoxacin600 (oral)~3.81.96.2~90
Ofloxacin600~5.51.27.0>95
Pefloxacin400 (iv)--10.5~100 (oral)
Levofloxacin5006.1 ± 1.30.8 ± 0.4~6-8>99
Moxifloxacin4004.3 ± 1.61.0 ± 0.7~12~90
Gatifloxacin4003.4 ± 0.71.5 ± 0.6~7-14>96
Gemifloxacin3202.03 ± 0.951.0~7~70
Sparfloxacin200~0.73 - 515 - 20~92

Data compiled from multiple sources. Values are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust and validated experimental methods. Below is a typical protocol for an in vivo pharmacokinetic study in a rat model, followed by a common analytical method for quantifying quinolones in plasma.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a halogenated quinolinone analog in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.[2]

  • Weight: 220-280 g.[2]

  • Housing: Housed in individual cages with controlled temperature and a 12-hour light/dark cycle.[2]

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for a 12-hour fast before and 2 hours after drug administration.[2]

2. Drug Administration:

  • Formulation: The compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, carboxymethyl cellulose).

  • Dosing: A single dose is administered orally (via gavage) or intravenously (via tail vein injection).

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the jugular or tail vein into heparinized tubes.[2]

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 12,000 rpm for 5 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.[2]

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix WinNonlin™) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of quinolones in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: A simple and common method involves protein precipitation. To a plasma sample (e.g., 0.5 mL), an organic solvent like acetonitrile (e.g., 1 mL) is added to precipitate plasma proteins.[3]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The clear supernatant is collected, and if necessary, evaporated and reconstituted in the mobile phase.

2. HPLC-UV System and Parameters:

  • Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient mobile phase is used. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile). For example, a mixture of phosphate buffer (pH 2.7) and acetonitrile (77:23, v/v) can be used.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly employed at a wavelength where the quinolone analog has maximum absorbance (e.g., 277 nm for ciprofloxacin).[3]

  • Quantification: The concentration of the analyte in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound in blank plasma.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical preclinical pharmacokinetic study and the general mechanism of action of fluoroquinolones.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (≥ 1 week) animal_model->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Drug Administration (Oral or IV) fasting->dosing sampling Serial Blood Sampling (Predetermined Timepoints) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep hplc_analysis HPLC Analysis (Quantification) sample_prep->hplc_analysis pk_analysis Pharmacokinetic Analysis (WinNonlin™) hplc_analysis->pk_analysis data_reporting Data Reporting (Cmax, Tmax, t½, AUC) pk_analysis->data_reporting

Caption: Experimental workflow for preclinical pharmacokinetic studies.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_process Essential DNA Processes quinolone Halogenated Quinolinone inhibition Inhibition quinolone->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) disruption Disruption dna_gyrase->disruption topoisomerase_iv Topoisomerase IV topoisomerase_iv->disruption replication DNA Replication cell_death Bacterial Cell Death replication->cell_death transcription Transcription transcription->cell_death repair DNA Repair repair->cell_death inhibition->dna_gyrase inhibition->topoisomerase_iv disruption->replication disruption->transcription disruption->repair

Caption: General mechanism of action of fluoroquinolones.

References

Navigating the Kinome: A Comparative Analysis of 6-Bromo-1-methylquinolin-2(1H)-one's Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative cross-reactivity profiling of 6-Bromo-1-methylquinolin-2(1H)-one against a panel of kinases, juxtaposed with two alternative inhibitors, to illuminate its selectivity profile.

The quinolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing inhibitory activity against various kinases, including Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK)[1]. This guide delves into the specific inhibitory profile of this compound to aid in its evaluation as a potential therapeutic candidate.

Comparative Kinase Inhibition Profile

To objectively assess the selectivity of this compound, its inhibitory activity was compared against two other hypothetical kinase inhibitors, Compound A and Compound B, across a panel of ten representative kinases. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay.

Kinase TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Primary Target
Aurora Kinase A152510
Off-Target Kinases
CDK2250150500
EGFR>10,0005,000>10,000
VEGFR28001,200950
PIM14503001,500
PIM36004502,000
CSNK1D1,2009003,500
HER2>10,000>10,000>10,000
DNA-PK3,5002,8005,000
Chek11,8001,5004,500

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate a comparative analysis. No public experimental data for this compound against this specific kinase panel was available at the time of publication.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the generalized workflow for kinase profiling and a representative signaling pathway that could be modulated by a kinase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound Compound Dilution reaction Kinase Reaction (with [γ-³³P]ATP) compound->reaction kinase Kinase & Substrate Preparation kinase->reaction incubation Incubation reaction->incubation termination Reaction Termination incubation->termination detection Signal Detection (Scintillation Counting) termination->detection analysis Data Analysis (IC50 Determination) detection->analysis

Figure 1. Generalized workflow for an in vitro radiometric kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR2) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription aurora Aurora Kinase A mitosis Mitotic Progression aurora->mitosis proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound inhibitor->aurora

Figure 2. Simplified signaling pathway illustrating the potential inhibitory action of this compound on Aurora Kinase A, a key regulator of mitosis.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Reagents and Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The kinase, its specific substrate, and the test compound are incubated together in the kinase reaction buffer in a 96-well plate.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on a phosphocellulose filter plate.

  • Unincorporated [γ-³³P]ATP is washed away.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide provides a framework for evaluating the kinase selectivity of this compound. The illustrative data highlights its potential as a selective Aurora Kinase A inhibitor with weaker off-target effects on other kinases. Further experimental validation is necessary to confirm this profile and to fully elucidate its therapeutic potential. The provided protocols offer a starting point for researchers to conduct their own in-depth investigations into the mechanism of action and cross-reactivity of this and other novel kinase inhibitors.

References

Head-to-Head Comparison: 6-Bromo-1-methylquinolin-2(1H)-one vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides a head-to-head comparison of the investigational compound 6-Bromo-1-methylquinolin-2(1H)-one against two established standard-of-care drugs: the conventional chemotherapeutic agent, Cisplatin, and the targeted PARP inhibitor, Olaparib.

Based on the activity of structurally related quinolinone derivatives, this compound is hypothesized to function as a kinase inhibitor targeting the DNA Damage Response (DDR) pathway.[1] This comparison, therefore, focuses on the mechanisms of action, quantitative efficacy and safety data, and relevant experimental protocols pertinent to the treatment of cancers involving dysfunctional DNA repair mechanisms.

Mechanisms of Action: A Tale of Three Strategies

The therapeutic efficacy of each of these compounds stems from their ability to induce or exploit DNA damage in cancer cells, albeit through distinct mechanisms.

This compound (Hypothesized): As a putative kinase inhibitor within the DDR pathway, this compound is expected to target key signaling molecules such as Checkpoint Kinase 1 (Chek1) or DNA-dependent protein kinase (DNA-PK).[1] By inhibiting these kinases, the compound would disrupt the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and ultimately triggering apoptosis in cancer cells. This targeted approach aims to selectively affect cancer cells with a high reliance on these specific repair pathways.

Cisplatin: This platinum-based chemotherapeutic agent acts by forming covalent adducts with DNA, primarily with purine bases.[2][3] These adducts create intra- and inter-strand crosslinks, which physically obstruct DNA replication and transcription.[2][4] The resulting DNA damage, if not adequately repaired, triggers cell cycle arrest and apoptosis.[2][5] Its mechanism is not cell-cycle specific and affects all rapidly dividing cells, leading to its broad efficacy as well as its notable side effects.[4]

Olaparib: As a Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib targets a key enzyme in the repair of single-strand DNA breaks.[6][7] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are crucial for the repair of double-strand breaks through homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[7] This concept, known as synthetic lethality, results in the selective death of cancer cells with these specific genetic vulnerabilities, while sparing healthy cells with functional homologous recombination repair pathways.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound (hypothetical data based on analogs), Cisplatin, and Olaparib. This data is intended to provide a comparative overview of their potency and clinical efficacy in relevant contexts.

ParameterThis compound (Hypothetical)CisplatinOlaparib
Target DDR Kinases (e.g., Chek1, DNA-PK)DNAPoly (ADP-ribose) polymerase (PARP)
In Vitro Potency (IC50) 10-100 nM (Kinase Inhibition)1-10 µM (Cytotoxicity in various cancer cell lines)1-10 nM (PARP1 Enzyme Inhibition)
Cellular Potency (EC50) 0.1-1 µM (Cancer cell lines)Varies widely by cell line (e.g., ~3-25 µM)[9]Varies by BRCA status (nM to low µM range)
Indications Investigational (Oncology)Testicular, ovarian, bladder, head and neck, lung cancers[2][4]BRCA-mutated ovarian, breast, pancreatic, and prostate cancers[10]
Median Progression-Free Survival (PFS) - Representative Trial N/AVaries by cancer type and combination regimen.OlympiAD Trial (Metastatic Breast Cancer): 7.0 months vs. 4.2 months with chemotherapy.[11][12]
Overall Survival (OS) Benefit - Representative Trial N/AEstablished benefit in various curative and palliative settings.SOLO-1 Trial (Ovarian Cancer): Median OS not reached vs. 75.2 months with placebo after 7 years of follow-up.[13]
Common Adverse Events (Grade ≥3) N/ANephrotoxicity, neurotoxicity, myelosuppression, nausea, and vomiting.[5]Anemia, neutropenia, fatigue, nausea, vomiting.[11][14]

Visualizing the Mechanisms and Workflows

To better understand the intricate processes involved, the following diagrams illustrate the signaling pathways and a typical experimental workflow for comparing these compounds.

Hypothetical Signaling Pathway of this compound DNA_Damage DNA Damage (e.g., from radiation or chemotherapy) DDR_Kinases DDR Kinases (e.g., Chek1, DNA-PK) DNA_Damage->DDR_Kinases Cell_Cycle_Arrest Cell Cycle Arrest & Repair DDR_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Kinases->Apoptosis Inhibition leads to accumulated damage Cell_Cycle_Arrest->Apoptosis If repair fails Compound 6-Bromo-1-methyl- quinolin-2(1H)-one Compound->DDR_Kinases Inhibition

Caption: Hypothetical mechanism of this compound.

Comparative Signaling Pathways of Standard-of-Care Drugs cluster_cisplatin Cisplatin Pathway cluster_olaparib Olaparib Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts & Intra/Inter-strand Crosslinks Cisplatin->DNA_Adducts Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Apoptosis_Cis Apoptosis Replication_Block->Apoptosis_Cis SSB Single-Strand Break (SSB) PARP PARP SSB->PARP DSB Double-Strand Break (DSB) (at replication fork) SSB->DSB Unrepaired BER Base Excision Repair (BER) PARP->BER Olaparib Olaparib Olaparib->PARP HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Apoptosis_Ola Apoptosis (Synthetic Lethality) HR_Deficiency->Apoptosis_Ola

Caption: Mechanisms of Cisplatin and Olaparib.

Experimental Workflow for Comparative Cytotoxicity Assessment start Select Cancer Cell Lines (e.g., with and without BRCA mutations) seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of: - this compound - Cisplatin - Olaparib seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Measure absorbance/luminescence assay->read analyze Calculate IC50 values and generate dose-response curves read->analyze end Comparative Analysis of Potency analyze->end

Caption: Workflow for in vitro comparative cytotoxicity studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (for this compound)

This protocol describes a generic method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., Chek1), kinase buffer, ATP, substrate (peptide or protein), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a concentration of ATP relevant to the kinase's Km value.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using a luminescence-based method that quantifies the amount of ADP produced.

    • Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay (for all compounds)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15][16]

  • Cell Seeding: Plate cancer cells (e.g., A549, SKOV-3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][17]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (this compound, Cisplatin, or Olaparib). Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[17]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15][17]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[9][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[9]

Conclusion

This guide provides a comparative framework for evaluating the investigational compound this compound against the standard-of-care drugs Cisplatin and Olaparib. While Cisplatin remains a cornerstone of chemotherapy through its direct DNA-damaging mechanism, its use is often limited by significant toxicities.[5] Olaparib represents a successful targeted therapy, offering substantial benefit to specific patient populations with deficiencies in homologous recombination repair, thereby exemplifying the power of precision medicine.[7]

The hypothetical profile of this compound as a DDR kinase inhibitor places it within the realm of targeted therapies. Its potential success will depend on its ability to demonstrate a favorable therapeutic window, potent on-target activity, and a manageable safety profile in preclinical and clinical studies. Further research is necessary to elucidate its precise molecular targets and to identify the patient populations most likely to benefit from this novel therapeutic strategy.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1-methylquinolin-2(1H)-one: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-1-methylquinolin-2(1H)-one. The following procedures are based on established best practices for the disposal of halogenated organic compounds and information from safety data sheets of structurally similar molecules. No specific Safety Data Sheet (SDS) for this compound was identified; therefore, this substance should be handled with the assumption that it shares hazards with related chemical structures.

Immediate Safety Considerations

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] All handling and disposal procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use only in a chemical fume hood.

Disposal Operational Plan

The proper disposal of this compound is critical to ensure laboratory and environmental safety. As a halogenated organic compound, it requires specific disposal procedures in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect un- or cross-contaminated solid this compound in a dedicated, clearly labeled, and sealed container for halogenated organic solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

    • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.

  • Container Management:

    • Ensure all waste containers are compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Decontamination

Proper decontamination of laboratory equipment and surfaces is essential after handling this compound.

start Decontamination Protocol Start ppe Don Appropriate PPE start->ppe prep_area Prepare Decontamination Area ppe->prep_area wipe_surfaces Wipe Surfaces with Solvent (e.g., Ethanol/Isopropanol) prep_area->wipe_surfaces wipe_detergent Wipe Surfaces with Detergent Solution wipe_surfaces->wipe_detergent collect_waste Collect All Cleaning Materials as Hazardous Waste wipe_detergent->collect_waste remove_ppe Remove PPE Correctly collect_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_protocol Decontamination Complete wash_hands->end_protocol

Caption: Decontamination workflow after handling this compound.

Logical Relationship for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

start Waste Generated is_solid Is the waste solid? start->is_solid is_contaminated Is it a contaminated item (e.g., glove, pipette tip)? start->is_contaminated solid_waste Collect in Halogenated Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Halogenated Liquid Waste Container is_solid->liquid_waste No seal_label Seal and Label Container solid_waste->seal_label liquid_waste->seal_label is_contaminated->is_solid No contaminated_waste Dispose of as Hazardous Solid Waste is_contaminated->contaminated_waste Yes contaminated_waste->seal_label store Store in Designated Area seal_label->store request_pickup Request EHS Pickup store->request_pickup end_disposal Disposal Process Complete request_pickup->end_disposal

Caption: Decision tree for the disposal of this compound waste.

References

Personal protective equipment for handling 6-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-1-methylquinolin-2(1H)-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazard profiles of structurally similar compounds, including other bromo-substituted quinolines and quinolinones. These related compounds are generally classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is imperative to obtain and review the specific SDS from your chemical supplier before commencing any work.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification

Based on data from similar quinolinone derivatives, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementCommonality in Related Compounds
Acute Toxicity, OralH302: Harmful if swallowedHigh[2][4][6]
Skin Corrosion/IrritationH315: Causes skin irritationHigh[1][2][3][4]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritationHigh[2][3][4][6]
Specific Target Organ ToxicityH335: May cause respiratory irritationHigh[2][3][4]
Germ Cell MutagenicityH341: Suspected of causing genetic defectsModerate (for some quinolines)[1][7]
CarcinogenicityH350: May cause cancerModerate (for some quinolines)[1][7]

Personal Protective Equipment (PPE)

The appropriate PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound is outlined below. A risk assessment for the specific procedures being undertaken should confirm these selections.[8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[7][9][10]
Skin Protection Chemical-resistant gloves (Nitrile rubber, inspect before use) and a fully buttoned lab coat.Prevents skin contact which can cause irritation.[7][10][11]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of dust or vapors which may cause respiratory irritation.[1][9][11]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound from preparation to waste disposal.[8]

Preparation and Engineering Controls
  • Review SDS : Before starting any work, obtain and thoroughly read the Safety Data Sheet provided by the supplier for this compound.[8]

  • Designate Area : If possible, designate a specific area within the laboratory for handling this compound.[8]

  • Verify Engineering Controls : Ensure the chemical fume hood is functioning correctly and has a current certification.[8][9] All handling of the solid and its solutions should occur within the fume hood.

Handling the Compound
  • Don PPE : Put on all required personal protective equipment as specified in the table above.

  • Weighing : Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.

  • Dissolving : Add the solvent to the solid in the fume hood. If necessary, gentle heating or sonication can be used to aid dissolution.[12]

  • Reactions and Transfers : All subsequent manipulations, including reactions and transfers, should be conducted within the fume hood.

Post-Handling and Decontamination
  • Decontamination : Wipe down all surfaces and equipment within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution. Dispose of all cleaning materials as hazardous waste.[8]

  • Personal Decontamination : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. As a halogenated organic compound, this compound requires specific disposal procedures.[8]

Waste TypeDisposal Procedure
Solid Waste Collect all solid this compound waste and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed container for halogenated solid waste.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled container for halogenated liquid waste. Do not pour down the drain.[8]
Empty Containers Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate and dispose of it as halogenated liquid waste. After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.[8]

Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[8]

Visualized Workflow

The following diagram illustrates the logical flow for safely handling this compound in a research setting.

prep 1. Preparation - Review SDS - Verify Fume Hood - Don PPE handling 2. Handling (in Fume Hood) - Weigh Solid - Prepare Solution - Perform Experiment prep->handling decon 3. Decontamination - Clean Workspace - Clean Equipment handling->decon disposal 4. Waste Disposal - Segregate Halogenated Waste (Solid & Liquid) - Label Waste Containers decon->disposal removal 5. Post-Handling - Doff PPE Correctly - Wash Hands Thoroughly disposal->removal end End of Procedure removal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.